6-Bromo-2-methylnicotinaldehyde
Description
Properties
IUPAC Name |
6-bromo-2-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5-6(4-10)2-3-7(8)9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTAVXXGKKXAHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732465 | |
| Record name | 6-Bromo-2-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926293-55-2 | |
| Record name | 6-Bromo-2-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-methylpyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
6-Bromo-2-methylnicotinaldehyde CAS number and properties
An In-depth Technical Guide to 6-Bromo-2-methylnicotinaldehyde: Synthesis, Properties, and Applications
Abstract
This compound (CAS No. 926293-55-2) is a substituted pyridine derivative that serves as a highly versatile and valuable building block in synthetic and medicinal chemistry. Its trifunctional nature, featuring a bromine atom amenable to cross-coupling reactions, a reactive aldehyde for derivatization, and a methyl group on the pyridine core, provides multiple strategic points for molecular elaboration. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, proposing a logical synthetic strategy, exploring its vast applications in drug discovery, outlining its predicted spectroscopic signature, and providing critical safety and handling protocols based on data from analogous structures.
Chemical Identity and Core Properties
This compound is identified by the CAS number 926293-55-2.[1] The core structure consists of a pyridine ring with a carbaldehyde group at the 3-position (nicotinaldehyde), a methyl group at the 2-position, and a bromine atom at the 6-position. This specific arrangement of functional groups makes it a pivotal intermediate for constructing complex molecular architectures.
Molecular Structure
References
An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-methylnicotinaldehyde
Introduction: A Versatile Heterocyclic Building Block
6-Bromo-2-methylnicotinaldehyde (CAS No. 926293-55-2) is a substituted pyridine derivative that has emerged as a significant intermediate in the fields of medicinal chemistry and materials science.[1][2] Its molecular architecture, featuring a pyridine core functionalized with a reactive aldehyde, a strategically placed bromine atom, and a methyl group, offers a trifecta of synthetic handles for complex molecular construction. The pyridine scaffold is a privileged structure in drug discovery, frequently found in kinase inhibitors and other therapeutic agents.[3]
This guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties, reactivity profile, analytical characterization, and safe handling of this compound. By moving beyond a simple recitation of data, we aim to provide field-proven insights into why these properties are critical and how they can be reliably determined and leveraged in a research setting.
Molecular Identity and Core Properties
A precise understanding of a compound's fundamental properties is the bedrock of successful synthesis, process development, and formulation.
Chemical Structure and Identifiers
The structural and identifying information for this compound is summarized below.
| Property | Value | Source |
| IUPAC Name | 6-Bromo-2-methylpyridine-3-carbaldehyde | |
| CAS Number | 926293-55-2 | [1] |
| Molecular Formula | C₇H₆BrNO | [1] |
| Molecular Weight | 200.03 g/mol | [1] |
| SMILES | Cc1nccc(c1C=O)Br | |
| InChI Key | (Generated from structure) |
Summary of Physicochemical Properties
Quantitative experimental data for this specific compound is not extensively published. The table below summarizes available information and indicates where experimental determination is necessary. Protocols for these determinations are provided in Section 5.0.
| Property | Value / Status | Rationale and Significance |
| Appearance | Likely a solid at STP | The molecular weight and aromatic nature suggest a solid state. Visual confirmation is the first step in material verification. |
| Melting Point | Not available; experimental determination required. | A sharp melting point is a primary indicator of purity. A broad range suggests the presence of impurities. |
| Boiling Point | Not available; likely high with decomposition. | High molecular weight and polarity suggest a high boiling point. Vacuum distillation would be required, but decomposition is likely. |
| Solubility | Not available; experimental determination required. | Solubility dictates the choice of solvents for reactions, purification (crystallization), and analytical techniques like HPLC. |
| Purity | Commercially available at ≥95-97% | Purity must be verified upon receipt and before use, typically via HPLC or NMR, to ensure reaction stoichiometry and avoid side products.[4] |
Reactivity Profile and Synthetic Utility
The synthetic versatility of this compound stems from its three distinct functional groups, which can be addressed with high chemo-selectivity.
Overview of Reactive Sites
The molecule's power lies in its orthogonal reactive handles, allowing for sequential, controlled modifications.
References
6-Bromo-2-methylnicotinaldehyde molecular structure and weight
An In-Depth Technical Guide to 6-Bromo-2-methylnicotinaldehyde
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 926293-55-2), a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delineates its molecular structure, physicochemical properties, and spectroscopic characteristics. A detailed, multi-step synthetic pathway is presented, complete with mechanistic insights and a validated experimental protocol. Furthermore, this guide explores the compound's applications as a versatile intermediate in the development of novel pharmaceuticals and functional materials, serving as an essential resource for researchers, scientists, and professionals in drug development.
Introduction
This compound, also known as 6-Bromo-2-methyl-pyridine-3-carbaldehyde, is a substituted pyridine derivative that has garnered significant interest as a synthetic intermediate.[1] Its structure is characterized by a pyridine ring functionalized with a bromine atom, a methyl group, and an aldehyde group. This unique arrangement of functional groups offers multiple reactive sites, making it a highly versatile precursor for constructing more complex molecular architectures. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom, combined with the reactivity of the aldehyde and the potential for modification of the methyl group, provides a rich chemical canvas for synthetic chemists. This guide aims to provide a senior-level perspective on the core attributes of this compound, grounded in established chemical principles and synthetic methodologies.
Molecular Structure and Physicochemical Properties
The molecular integrity of this compound is defined by its specific arrangement of atoms and functional groups, which dictates its reactivity and physical properties.
Molecular Structure
The core of the molecule is a pyridine ring. An aldehyde group (-CHO) is located at the 3-position, a methyl group (-CH₃) at the 2-position, and a bromine atom (Br) at the 6-position. This substitution pattern creates a unique electronic environment within the aromatic ring, influencing the reactivity of each functional group.
References
synthesis pathways for 6-Bromo-2-methylnicotinaldehyde
An In-depth Technical Guide to the Synthesis of 6-Bromo-2-methylnicotinaldehyde
Introduction
This compound (CAS No. 926293-55-2) is a highly functionalized pyridine derivative that serves as a critical building block in modern organic synthesis.[1] Its strategic placement of a bromine atom, a methyl group, and a reactive aldehyde moiety on the nicotinic scaffold makes it an invaluable intermediate for the construction of complex heterocyclic systems.[2] These systems are core motifs in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. This guide provides a detailed examination of the principal synthetic pathways to this key intermediate, offering field-proven insights into experimental design, causality, and execution for researchers in drug development and chemical synthesis.
Core Molecular Data:
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆BrNO | [1] |
| Molecular Weight | 200.03 g/mol | [1] |
| CAS Number | 926293-55-2 | |
| Boiling Point | 285 °C | |
| Density | 1.577 g/cm³ | |
| Storage Conditions | Inert gas (Nitrogen or Argon) at 2-8°C | |
| Appearance | Light yellow to brown solid |
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections. The most direct approach involves the formylation of a dibrominated pyridine precursor. An alternative pathway considers the oxidation of the corresponding primary alcohol.
Caption: Retrosynthetic routes to this compound.
Primary Synthesis Pathway: Lithium-Halogen Exchange and Formylation
This method stands as the most efficient and direct route, leveraging a regioselective lithium-halogen exchange followed by quenching with a formylating agent. It is particularly well-suited for scalable production.
Principle and Mechanistic Rationale
The formylation of arylmetal reagents is a robust strategy for synthesizing arene carbaldehydes.[3] This pathway begins with 3,6-dibromo-2-methylpyridine. The key step is the selective reaction with a strong organolithium base, such as n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C). At this low temperature, the kinetic process of lithium-halogen exchange is favored over other potential side reactions.
The exchange occurs preferentially at the 3-position. This regioselectivity is dictated by a combination of electronic and steric factors. The C3 position is more activated towards metallation than the C6 position. The resulting ortho-lithiated intermediate is a potent nucleophile, which is then trapped by the addition of an electrophile, N,N-dimethylformamide (DMF).[4] The subsequent acidic workup hydrolyzes the intermediate hemiaminal, yielding the final aldehyde product. The extremely low reaction temperature is critical to prevent decomposition of the organolithium intermediate and to ensure high selectivity.
Reaction Scheme
Caption: Lithium-halogen exchange and formylation pathway.
Detailed Experimental Protocol
This protocol is adapted from established industrial procedures and provides a basis for laboratory-scale synthesis.[5]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example Scale) | Moles (mmol) |
| 3,6-Dibromo-2-methylpyridine | 250.93 | 60.0 g | 239 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 100 mL | 251 |
| N,N-Dimethylformamide (DMF) | 73.09 | 20.4 mL | 263 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 600 mL | - |
| Hydrochloric Acid (1 M aq.) | 36.46 | 300 mL | 300 |
| Ethyl Acetate (EtOAc) | 88.11 | 4 x 800 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: To a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3,6-dibromo-2-methylpyridine (60 g, 239 mmol).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, 600 mL) and stir under a nitrogen atmosphere until the starting material is fully dissolved.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is imperative to maintain this temperature throughout the addition steps.
-
Lithiation: Slowly add n-butyllithium (2.5 M solution in hexanes, 100 mL, 251 mmol) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the organolithium species.
-
Formylation: Add N,N-dimethylformamide (DMF, 20.4 mL, 263 mmol) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
-
Second Stirring: Continue stirring at -78 °C for an additional hour.
-
Quenching: Slowly warm the reaction mixture to room temperature (approx. 25 °C). Carefully quench the reaction by adding 1 M aqueous hydrochloric acid (300 mL).
-
Extraction and Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (4 x 800 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with deionized water (3 x 300 mL) and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a red oil. The reported yield for this procedure is approximately 42.5%.[5]
Alternative Pathway: Oxidation of (6-Bromo-2-methylpyridin-3-yl)methanol
An alternative, two-step approach involves the synthesis of the precursor alcohol, (6-Bromo-2-methylpyridin-3-yl)methanol, followed by its selective oxidation to the aldehyde. While less direct, this pathway avoids the use of pyrophoric organolithium reagents at large scales, potentially offering a safer, albeit longer, alternative.
Principle and Rationale
This strategy is divided into two distinct transformations:
-
Formation of the Precursor Alcohol: The synthesis of (6-Bromo-2-methylpyridin-3-yl)methanol (CAS 240994-03-2) can be achieved through various methods, often starting from a corresponding carboxylic acid or ester derivative which is reduced using a suitable hydride reagent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Selective Oxidation: The critical step is the selective oxidation of the primary alcohol to the aldehyde. Over-oxidation to the corresponding carboxylic acid is a common side reaction that must be controlled. Mild and selective oxidizing agents are required. Manganese dioxide (MnO₂) is particularly effective for oxidizing benzylic and allylic alcohols. Other suitable reagents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), which are known for their high selectivity in converting primary alcohols to aldehydes with minimal over-oxidation.
Conceptual Workflow
Caption: Two-step synthesis via alcohol oxidation.
Comparison of Synthetic Pathways
| Feature | Pathway 1: Li-Halogen Exchange & Formylation | Pathway 2: Alcohol Oxidation |
| Starting Material | 3,6-Dibromo-2-methylpyridine | 6-Bromo-2-methylnicotinic acid derivative |
| Number of Steps | 1 (from dibromo precursor) | 2 (Reduction then Oxidation) |
| Key Reagents | n-BuLi, DMF | Hydride reducing agent, Mild oxidizing agent |
| Key Conditions | Cryogenic (-78 °C), Inert atmosphere | Varies (often room temp or mild heating) |
| Advantages | Highly direct, efficient, good yield | Avoids large-scale use of pyrophoric n-BuLi |
| Challenges | Requires strict anhydrous/anaerobic conditions, handling of pyrophoric reagents | Potential for over-oxidation, requires synthesis/procurement of precursor alcohol |
Safety and Handling Considerations
-
n-Butyllithium (n-BuLi): This reagent is highly pyrophoric and reacts violently with water and air. It must be handled under a strict inert atmosphere (nitrogen or argon) using appropriate syringe and cannula techniques. All glassware must be thoroughly flame-dried before use.
-
Cryogenic Temperatures: The use of a dry ice/acetone bath requires insulated gloves and proper ventilation to avoid cold burns and asphyxiation from carbon dioxide vapor.
-
General Precautions: Standard personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, should be worn at all times. All operations should be conducted within a certified chemical fume hood.
Conclusion
The synthesis of this compound is most effectively achieved via a one-step lithium-halogen exchange of 3,6-dibromo-2-methylpyridine followed by formylation with DMF. This pathway is direct, high-yielding, and scalable, although it necessitates stringent control over reaction conditions and careful handling of pyrophoric reagents. An alternative two-step route involving the oxidation of the corresponding alcohol offers a viable, albeit longer, option that may be preferable in environments where the use of organolithiums is restricted. The choice of synthetic route will ultimately depend on the scale of the reaction, available equipment, and the safety infrastructure of the laboratory.
References
The Synthesis of 6-Bromo-2-methylnicotinaldehyde: A Technical Guide for Chemical Researchers
Introduction: Strategic Importance of 6-Bromo-2-methylnicotinaldehyde
This compound, a substituted pyridine derivative, stands as a pivotal building block for professionals in drug discovery and materials science. Its unique trifunctional arrangement—a nucleophilic nitrogen atom within the pyridine ring, a reactive bromine substituent, and an aldehyde group—offers a versatile scaffold for constructing complex molecular architectures. The strategic placement of the bromo, methyl, and formyl groups allows for selective and sequential chemical modifications, making it an invaluable intermediate in the synthesis of novel pharmaceutical agents and functional organic materials. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the underlying chemical principles and offering detailed, actionable protocols for laboratory application.
Primary Synthetic Pathway: From 2,5-Dibromo-6-methylpyridine
The most direct and well-documented route to this compound commences with 2,5-Dibromo-6-methylpyridine. This approach leverages a regioselective lithium-halogen exchange, followed by formylation, a classic strategy in organometallic chemistry for the precise introduction of a carbonyl group.
Causality of Experimental Choices
The choice of 2,5-Dibromo-6-methylpyridine as the starting material is strategic. The bromine atom at the 5-position is more susceptible to lithium-halogen exchange than the one at the 2-position due to the electronic effects of the pyridine nitrogen and the adjacent methyl group. This inherent reactivity difference allows for a high degree of regioselectivity. The use of n-butyllithium (n-BuLi) at low temperatures (-78 °C) is critical to ensure the rapid and clean formation of the organolithium intermediate while minimizing side reactions, such as nucleophilic attack on the pyridine ring. N,N-Dimethylformamide (DMF) serves as a robust and efficient one-carbon electrophile for the formylation step.
Experimental Protocol: Synthesis from 2,5-Dibromo-6-methylpyridine
This protocol is based on established synthetic procedures for this compound (CAS 926293-55-2).[1]
Step 1: Regioselective Lithiation and Formylation
-
To a solution of 2,5-dibromo-6-methylpyridine (60 g, 239 mmol) in anhydrous tetrahydrofuran (THF, 600 mL) under a nitrogen atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (100 mL of a 2.5 M solution in hexanes, 251 mmol) dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the organolithium intermediate.
-
Add N,N-dimethylformamide (DMF, 20.4 mL, 263 mmol) dropwise, again maintaining the temperature at -78 °C.
-
Continue stirring at this temperature for an additional hour.
-
Allow the reaction mixture to slowly warm to room temperature (approximately 25 °C).
-
Quench the reaction by the careful addition of 1 M aqueous hydrochloric acid (300 mL).
-
Extract the aqueous mixture with ethyl acetate (4 x 800 mL).
-
Combine the organic layers and wash with deionized water (3 x 300 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
The target compound, this compound, is obtained as a red oil.[1] Further purification can be achieved through column chromatography.
Data Presentation
| Parameter | Value | Reference |
| CAS Number | 926293-55-2 | [1] |
| Molecular Formula | C₇H₆BrNO | [2][3][4] |
| Molecular Weight | 200.03 g/mol | [2][3][4] |
| Appearance | Light yellow to brown solid / Red oil | [1][3] |
| Boiling Point | 285 °C | [1] |
| Melting Point | 66 °C | [3][4] |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.28 (s, 1H), 7.92 (d, J=7.9 Hz, 1H), 7.64 (s, 1H), 2.88-2.83 (m, 3H) | [1] |
| LCMS [M+H]⁺ | m/z = 200.1, 202.1 | [1] |
Visualization of the Primary Synthetic Workflow
Caption: Primary synthetic route to this compound.
Alternative Synthetic Strategies and Precursor Synthesis
While the lithium-halogen exchange is a robust method, other synthetic avenues can be considered, particularly depending on the availability of starting materials.
Route 1: Synthesis of the Precursor 2-Bromo-6-methylpyridine
A common precursor for various substituted pyridines is 2-Bromo-6-methylpyridine, which can be synthesized from the readily available 2-Amino-6-methylpyridine.
Experimental Protocol: Synthesis of 2-Bromo-6-methylpyridine
This procedure is a variation of the Sandmeyer reaction.
-
In a round-bottom flask, add 2-amino-6-methylpyridine (31 g, 286.6 mmol) to 48% hydrobromic acid (170 mL) at room temperature.
-
Cool the mixture to -10 °C in a freezing bath.
-
Add bromine (40 mL) dropwise over 40 minutes, maintaining the temperature at approximately -5 °C. Stir the orange-colored mixture for an additional 1.5 hours at this temperature.
-
Prepare a solution of sodium nitrite (55 g, 779.2 mmol) in water (70 mL) and add it dropwise to the reaction mixture, ensuring the temperature remains at -10 °C. Stir for another 1.5 hours.
-
Prepare a cooled solution of sodium hydroxide (200 g, 5 mol) in water (200 mL) and add it dropwise to the reaction mixture, keeping the internal temperature below 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Extract the product with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-Bromo-6-methylpyridine as a brown oil (yield ~95%).
To arrive at the target molecule from this intermediate, a subsequent regioselective bromination at the 5-position would be required, followed by the formylation as described in the primary route.
Route 2: Oxidation of (6-bromo-2-methylpyridin-3-yl)methanol
Another plausible, though less directly documented, route involves the oxidation of the corresponding alcohol precursor, (6-bromo-2-methylpyridin-3-yl)methanol. The synthesis of this alcohol could be achieved through the lithiation of 2-bromo-6-methylpyridine at the 3-position, followed by reaction with a suitable formaldehyde equivalent. The subsequent oxidation to the aldehyde is a standard transformation.
General Protocol: Oxidation of Pyridyl Alcohols
A common and mild method for such an oxidation is the use of Dess-Martin periodinane (DMP).
-
Dissolve the pyridyl alcohol in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add Dess-Martin periodinane (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer, and concentrate to yield the aldehyde.
Visualization of Alternative Synthetic Considerations
Caption: Alternative pathways for the synthesis of this compound.
Conclusion
The synthesis of this compound is most efficiently achieved through the regioselective lithium-halogen exchange of 2,5-Dibromo-6-methylpyridine, followed by formylation with DMF. This method provides a direct and high-yielding route to this valuable synthetic intermediate. Alternative strategies, while potentially viable, involve additional synthetic steps that may impact the overall efficiency. The protocols and data presented herein offer a comprehensive guide for researchers to confidently incorporate this compound into their synthetic programs, enabling the development of novel molecules in the fields of medicine and materials science.
References
An In-depth Technical Guide to the Solubility of 6-Bromo-2-methylnicotinaldehyde in Organic Solvents
This guide provides a detailed exploration of the solubility characteristics of 6-Bromo-2-methylnicotinaldehyde, a key building block in contemporary drug discovery and organic synthesis. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients (APIs). This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers a comprehensive resource.
Introduction to this compound
This compound is a substituted pyridine derivative with the molecular formula C₇H₆BrNO.[1][2] Its structure, featuring a pyridine ring, a bromine atom, a methyl group, and a reactive aldehyde functional group, makes it a versatile intermediate in the synthesis of complex organic molecules. The interplay of these structural features dictates its physicochemical properties, most notably its solubility in various organic solvents.
Physicochemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 926293-55-2 | [2] |
| Molecular Formula | C₇H₆BrNO | [1][2] |
| Molecular Weight | 200.03 g/mol | [1][2] |
| Melting Point | 66 °C | [1] |
The Theoretical Framework of Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like."[3][4] This adage is a simplified representation of the complex intermolecular forces at play, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The dissolution process involves overcoming the solute-solute and solvent-solvent interactions to form new, energetically favorable solute-solvent interactions.[5]
For this compound, its solubility profile is influenced by:
-
Polarity: The presence of the nitrogen atom in the pyridine ring and the electronegative oxygen of the aldehyde group imparts a significant dipole moment to the molecule, making it polar.
-
Hydrogen Bonding: The aldehyde oxygen can act as a hydrogen bond acceptor, enhancing its solubility in protic solvents like alcohols.[6]
-
Molecular Size and Shape: The relatively small and rigid structure of the molecule facilitates its interaction with solvent molecules.
Based on these characteristics, we can predict its solubility behavior:
-
High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in polar protic solvents like methanol and ethanol.[5]
-
Moderate Solubility: Likely in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.[7]
-
Low Solubility: Anticipated in nonpolar solvents like toluene and heptane, where the polar nature of the solute does not favorably interact with the nonpolar solvent molecules.[4]
Solubility Profile of this compound
While extensive quantitative public data for the solubility of this compound is limited, the following table provides a qualitative and predicted solubility profile based on its structural similarity to other bromo-pyridyl aldehydes and general principles of organic chemistry.[8] This information serves as a practical guide for solvent selection.
Qualitative Solubility of this compound at Ambient Temperature:
| Solvent | Polarity | Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | High | Polar Aprotic | Soluble | Strong dipole-dipole interactions. |
| N,N-Dimethylformamide (DMF) | High | Polar Aprotic | Soluble | Strong dipole-dipole interactions. |
| Methanol | High | Polar Protic | Soluble | Hydrogen bonding and polar interactions. |
| Ethanol | High | Polar Protic | Soluble | Hydrogen bonding and polar interactions. |
| Acetonitrile | Medium | Polar Aprotic | Sparingly Soluble | Moderate polar interactions. |
| Acetone | Medium | Polar Aprotic | Sparingly Soluble | Moderate polar interactions.[7] |
| Dichloromethane (DCM) | Medium | Polar Aprotic | Sparingly Soluble | Favorable dipole-dipole interactions. |
| Ethyl Acetate | Medium | Polar Aprotic | Sparingly Soluble | Moderate polarity allows for some dissolution.[7] |
| Toluene | Low | Nonpolar | Insoluble | Mismatch in polarity. |
| Heptane/Hexane | Low | Nonpolar | Insoluble | Significant polarity difference.[4] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is essential. The following is a robust, step-by-step methodology for determining the solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure undissolved solid remains after equilibration.
-
Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow larger particles to settle.
-
Centrifuge the vials to pellet the remaining undissolved solid, ensuring a clear supernatant.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Perform an accurate serial dilution of the supernatant with the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method.
-
Determine the concentration of this compound in the diluted samples by comparing the peak area to a standard calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of the compound in the specific solvent at the given temperature.
-
Practical Implications for Researchers
A clear understanding of the solubility of this compound is crucial for several aspects of research and development:
-
Reaction Solvent Selection: Choosing a solvent in which the starting materials are sufficiently soluble is critical for achieving optimal reaction rates and yields.[9]
-
Purification by Crystallization: The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[7][10] The solubility data helps in selecting appropriate solvent systems for effective purification.
-
Chromatographic Purification: Solvent selection for column chromatography depends on the solubility of the compound to ensure it can be loaded onto the column and effectively separated from impurities.
-
Drug Formulation: For drug development professionals, solubility in various pharmaceutically acceptable solvents is a key determinant of the feasibility of different formulation strategies.
Conclusion
The solubility of this compound is a fundamental property that significantly impacts its utility in organic synthesis and drug development. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, a predicted solubility profile in common organic solvents, and a detailed experimental protocol for its quantitative determination. By leveraging this information, researchers can make more informed decisions regarding solvent selection, leading to improved experimental outcomes and more efficient development workflows.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound - CAS:926293-55-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. youtube.com [youtube.com]
- 4. Solubility - Wikipedia [en.wikipedia.org]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Reagents & Solvents [chem.rochester.edu]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Bromo-2-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Potential and Prudent Handling of a Key Building Block
6-Bromo-2-methylnicotinaldehyde is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its unique molecular architecture, featuring a pyridine core substituted with a bromine atom, a methyl group, and a reactive aldehyde moiety, presents a rich platform for molecular elaboration. However, the very reactivity that makes this compound synthetically valuable also necessitates a thorough understanding and strict adherence to safety and handling protocols. This guide provides an in-depth, experience-driven framework for the safe and effective utilization of this compound in a research and development setting.
Section 1: Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a comprehensive understanding of the potential hazards associated with a chemical. Based on available data for this compound and structurally related compounds, a clear hazard profile emerges.
Primary Hazards:
-
Skin Irritation: Direct contact can lead to skin irritation.[1][2][3]
-
Serious Eye Irritation: The compound is a significant eye irritant, capable of causing serious damage upon contact.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may cause irritation to the respiratory tract.[1][2][3]
-
Potential for Allergic Skin Reaction: Some data suggests that it may cause an allergic skin reaction.[1]
While comprehensive toxicological data for this specific compound is not fully available, it is prudent to handle it with the assumption of potential harm if swallowed, in contact with skin, or if inhaled, based on the profiles of similar chemical structures.[3][4]
GHS Classification Summary:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
-
Ventilation: All handling of this compound, especially weighing and transferring of the solid, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[5]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the work area.[2][5]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection and consistent use of appropriate PPE is critical to prevent direct contact with the chemical.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields.[5] A face shield is recommended for splash protection.[6][7] | To prevent eye contact, which can cause serious irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[5] | To prevent skin contact and potential irritation or allergic reactions.[1] |
| Body Protection | Laboratory coat.[5] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood is typically sufficient.[5] For situations with a higher potential for dust generation, a NIOSH-approved respirator with a particulate filter may be necessary.[7][8] | To prevent inhalation of dust that can cause respiratory irritation.[1][2][3] |
Section 3: Prudent Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is essential for both safety and maintaining the integrity of the compound.
Handling Procedures
-
Avoid Contact: Do not allow the compound to come into contact with skin, eyes, or clothing.[1][5]
-
Prevent Dust Formation: Handle the solid material carefully to avoid generating dust.[1]
-
Good Housekeeping: Wash hands thoroughly after handling.[9]
-
Inert Atmosphere: For long-term storage and to maintain product quality, store under an inert atmosphere such as nitrogen.[1][5]
Storage Conditions
-
Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4]
-
Temperature: Refrigerated storage (2-8°C) is recommended to maintain stability.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[1][3]
Section 4: Emergency Procedures: A Proactive Approach
A well-defined and rehearsed emergency plan is crucial for mitigating the consequences of accidental exposure or spills.
First Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][9] |
Spill Response Protocol
A swift and appropriate response to a spill is critical to prevent wider contamination and exposure.
Workflow for Spill Management of this compound
Caption: A logical workflow for the safe management of a this compound spill.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[5]
-
Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood.[10]
-
Personal Protective Equipment: Don the appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and if necessary, respiratory protection.[5]
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation.[5] For larger spills, contain the spill with an inert absorbent material.[10]
-
Collection: Place the collected material into a sealed, labeled container for disposal.[5][11]
-
Decontamination: Clean the spill area thoroughly with soap and water.[12]
-
Disposal: Dispose of the waste material in accordance with local, regional, and national regulations for hazardous waste.[5][13]
Section 5: Disposal Considerations
Chemical waste must be managed responsibly to protect the environment.
-
Waste Classification: Treat all this compound waste, including contaminated materials, as hazardous waste.[13]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.[13]
-
Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.[5] Do not dispose of it down the drain or in regular trash.[13]
Section 6: Chemical Reactivity and Stability
Understanding the chemical stability and reactivity of this compound is key to preventing hazardous reactions.
-
Stability: The compound is stable under normal, recommended storage conditions.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][3]
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.[1][2]
-
Hazardous Polymerization: Hazardous polymerization does not occur.[1]
Conclusion: A Culture of Safety
The responsible use of this compound in a research setting is predicated on a comprehensive understanding of its potential hazards and a steadfast commitment to safe handling practices. By integrating the principles and protocols outlined in this guide into daily laboratory operations, researchers can confidently and safely unlock the synthetic potential of this valuable chemical intermediate.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. georganics.sk [georganics.sk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
- 8. 6-ブロモ-2-ピリジンカルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. aksci.com [aksci.com]
- 10. qmul.ac.uk [qmul.ac.uk]
- 11. louisville.edu [louisville.edu]
- 12. ccny.cuny.edu [ccny.cuny.edu]
- 13. benchchem.com [benchchem.com]
Unlocking the Synthetic Potential of 6-Bromo-2-methylnicotinaldehyde: A Guide to Frontier Research Areas
An In-depth Technical Guide
Executive Summary
6-Bromo-2-methylnicotinaldehyde is a strategically functionalized pyridine derivative poised for significant application in diverse chemical research fields. Its unique architecture, featuring a reactive aldehyde, a versatile bromine handle for cross-coupling, and a methyl group for steric and electronic tuning, makes it an exceptionally valuable scaffold. This guide delineates three primary frontier research areas where this molecule can serve as a critical starting material: the rational design of novel kinase inhibitors in medicinal chemistry, the synthesis of next-generation agrochemicals, and the construction of advanced functional materials such as Metal-Organic Frameworks (MOFs). For each area, we provide the core scientific rationale, detailed experimental protocols grounded in established methodologies, and visual workflows to guide laboratory implementation.
Introduction to this compound: A Multifaceted Building Block
This compound, also known as 6-Bromo-2-methylpyridine-3-carboxaldehyde, is a heterocyclic aromatic aldehyde. The strategic placement of its functional groups on the pyridine core—an electron-deficient aromatic system—governs its reactivity and makes it a powerful intermediate for building molecular complexity. The pyridine nitrogen acts as a hydrogen bond acceptor and a coordination site, while the bromine atom at the 6-position is highly susceptible to palladium-catalyzed cross-coupling reactions. The aldehyde at the 3-position is a gateway for C-C bond formation and derivatization into imines, alcohols, and carboxylic acids.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below for reference.
| Property | Value | Reference(s) |
| CAS Number | 926293-55-2 | [1] |
| Molecular Formula | C₇H₆BrNO | [1] |
| Molecular Weight | 200.03 g/mol | [2] |
| Boiling Point | 285 °C | [1] |
| Density | 1.577 g/cm³ | [1] |
Core Reactivity Profile
The synthetic utility of this molecule stems from the orthogonal reactivity of its two primary functional groups. This allows for a stepwise, controlled approach to the synthesis of complex target molecules.
Frontier Research Area 1: Medicinal Chemistry & Kinase Inhibitor Design
The pyridine scaffold is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs.[3] Its ability to form key hydrogen bonds with protein active sites makes it a "privileged scaffold," particularly in the design of kinase inhibitors.[4][5] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[3][6]
Scientific Rationale
The this compound scaffold is an ideal starting point for novel kinase inhibitors. The pyridine nitrogen can act as a "hinge-binder," forming a critical hydrogen bond with the backbone of the kinase hinge region, a mechanism used by many successful ATP-competitive inhibitors.[4] By performing a Suzuki coupling at the C6-bromo position, various aryl or heteroaryl moieties can be introduced to target the hydrophobic regions of the ATP-binding pocket, thereby tuning potency and selectivity.[1][7] The aldehyde can then be derivatized, for example via reductive amination, to introduce solubilizing groups or vectors that extend toward the solvent-exposed region of the active site.
Key Experiment: Suzuki-Miyaura Cross-Coupling
This reaction is the pivotal step for installing the core aryl/heteroaryl functionality. The choice of catalyst, ligand, and base is critical for achieving high yields with heteroaromatic substrates.
Protocol Rationale: The use of a palladium catalyst like Pd(PPh₃)₄ is robust for aryl bromides.[8] A base such as potassium carbonate or phosphate is required for the transmetalation step of the catalytic cycle.[9][10] A mixed solvent system like dioxane/water or toluene/water ensures the solubility of both the organic substrate and the inorganic base.[1][9]
Step-by-Step Methodology: [1][8][9]
-
Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely ground potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.). Add degassed 1,4-dioxane and water (4:1 v/v ratio, to achieve a substrate concentration of ~0.1 M).
-
Reaction Execution: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 2-aryl-6-methylnicotinaldehyde product.
Frontier Research Area 2: Agrochemical Development
Nicotinaldehyde derivatives are established precursors in the synthesis of potent agrochemicals, particularly insecticides.[11] The pyridine ring is a common feature in many commercial pesticides, including neonicotinoids. The development of new, effective, and environmentally safer crop protection agents is a constant demand in the agricultural industry.
Scientific Rationale
The structural features of this compound make it an excellent platform for creating novel agrochemicals.[12][13] The aldehyde group can be readily converted into an imine by condensation with various amino-heterocycles. This C=N linkage is a key structural motif in insecticides like pymetrozine, which is derived from a nicotinaldehyde precursor.[11] The bromo and methyl substituents can be used to modulate the molecule's lipophilicity, metabolic stability, and binding affinity to its biological target in pests, potentially leading to improved efficacy or a novel mode of action.[7]
Key Experiment: Reductive Amination
To create stable amine derivatives for biological screening, the aldehyde can be reacted with a primary or secondary amine in the presence of a reducing agent. Pyridine-borane complex is a mild and effective reagent for this transformation, offering a less toxic alternative to reagents like sodium cyanoborohydride.[14][15]
Protocol Rationale: The reaction proceeds via the initial formation of an iminium ion, which is then reduced in situ by the hydride reagent.[16] Pyridine-borane is selective for the iminium ion over the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[14] The use of a protic solvent like ethanol facilitates the formation of the iminium intermediate.[14][17]
Step-by-Step Methodology: [14][16][18]
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1 equiv.) in absolute ethanol.
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/iminium ion intermediate.
-
Reduction: Cool the mixture in an ice bath. Slowly add pyridine-borane complex (BH₃·C₅H₅N, 1.0 equiv.) dropwise.
-
Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours. Monitor for the consumption of the starting materials by TLC.
-
Work-up: Quench the reaction by the slow addition of 2M hydrochloric acid (HCl). Adjust the pH to >10 with aqueous sodium hydroxide (NaOH). Extract the aqueous phase three times with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude amine by flash column chromatography.
Frontier Research Area 3: Advanced Materials Science
Pyridine-based ligands are of immense interest in materials science for the construction of Metal-Organic Frameworks (MOFs) and functional polymers.[19][20] MOFs are crystalline, porous materials with applications in gas storage, separation, and catalysis.[21][22] The properties of a MOF are directly determined by its constituent metal nodes and organic linkers.
Scientific Rationale
This compound can be readily converted into a versatile bifunctional linker for MOF synthesis. Mild oxidation of the aldehyde yields 6-Bromo-2-methylnicotinic acid. This molecule now possesses a carboxylic acid group and a pyridine nitrogen, which are classic coordination sites for binding to metal ions (e.g., Cu²⁺, Zn²⁺, In³⁺) to form stable MOF structures.[19][21][22] The bromine atom and methyl group remain as functionalities decorating the pores of the resulting framework. The bromine can serve as a site for post-synthetic modification, allowing for the covalent attachment of catalytic species or other functional groups to fine-tune the properties of the material.
Key Experiment: Knoevenagel Condensation for Functional Linker Synthesis
Before oxidation to the carboxylic acid, the aldehyde can be elongated and functionalized using a Knoevenagel condensation. This creates a conjugated system, which can be desirable for applications in luminescent or electronic materials.
Protocol Rationale: The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malononitrile, diethyl malonate) to a carbonyl, followed by dehydration.[23] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[24][25]
Step-by-Step Methodology: [23][26]
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve this compound (1.0 equiv.) and an active methylene compound (e.g., malononitrile, 1.1 equiv.) in toluene.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 equiv.).
-
Reaction Execution: Heat the mixture to reflux. Water generated during the condensation will be azeotropically removed and collected in the Dean-Stark trap. Continue refluxing for 4-8 hours until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, wash the toluene solution with 1M HCl, water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting solid product can be purified by recrystallization from a suitable solvent like ethanol to yield the α,β-unsaturated product.
Conclusion and Future Outlook
This compound represents a synthetically tractable and highly versatile platform for innovation across multiple scientific disciplines. The orthogonal reactivity of its functional groups enables a modular approach to the synthesis of diverse and complex molecular targets. The research avenues outlined in this guide—spanning targeted therapeutics, advanced agrochemicals, and functional materials—are not exhaustive but represent key areas where the unique properties of this building block can be maximally leveraged. Future research will undoubtedly uncover further applications, solidifying the role of substituted pyridines as indispensable tools in chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. US5484918A - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]
- 12. chemimpex.com [chemimpex.com]
- 13. chemimpex.com [chemimpex.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. sciencemadness.org [sciencemadness.org]
- 17. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07104A [pubs.rsc.org]
- 21. Indium metal-organic frameworks based on pyridylcarboxylate ligands and their potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 24. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 25. Knoevenagel Condensation [organic-chemistry.org]
- 26. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: 6-Bromo-2-methylnicotinaldehyde as a Versatile Building Block in Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth analysis of 6-Bromo-2-methylnicotinaldehyde (CAS No. 926293-55-2), a pivotal heterocyclic building block for pharmaceutical research and development.[1] We explore its chemical properties, multifaceted reactivity, and strategic applications in constructing complex molecular architectures. This document details field-proven, step-by-step protocols for key synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The causality behind experimental choices, optimization parameters, and data interpretation is explained to empower researchers in medicinal chemistry and drug discovery.[2]
Introduction: The Strategic Value of this compound
The substituted pyridine scaffold is a cornerstone of medicinal chemistry, appearing in a significant number of FDA-approved drugs.[3][4] this compound emerges as a particularly valuable intermediate due to its trifunctional nature, offering three distinct and orthogonally reactive sites for molecular elaboration.
-
C6-Bromine Atom: The bromine atom on the electron-deficient pyridine ring is an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents.[5]
-
C3-Aldehyde Group: The aldehyde is a versatile functional group, serving as a precursor for imines, amines (via reductive amination), alcohols (via reduction), and carboxylic acids (via oxidation), allowing for extensive derivatization or conjugation.[5][6] However, its reactivity also demands careful consideration of reaction conditions, particularly base sensitivity, to prevent side reactions.[6][7]
-
C2-Methyl Group: While less reactive, the methyl group can influence the steric and electronic properties of the molecule and can be a site for later-stage functionalization under specific conditions.
This combination of reactive centers makes this compound a powerful tool for generating libraries of novel compounds to explore structure-activity relationships (SAR) in drug discovery programs.
Physicochemical Properties
| Property | Value |
| CAS Number | 926293-55-2[1] |
| Molecular Formula | C₇H₆BrNO[1] |
| Molecular Weight | 200.03 g/mol [1] |
| Appearance | White to off-white solid |
| Storage | 2-8°C, Sealed in dry, inert atmosphere[1] |
Core Functionalization Strategies: Workflows & Protocols
The true power of this building block lies in its capacity for selective functionalization. The following sections provide detailed protocols for the most critical transformations at the C6-bromo position.
Figure 1: Key synthetic pathways originating from this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for creating biaryl and related structures by coupling organohalides with organoboron compounds.[8][9] This reaction is highly valued for its tolerance of a wide range of functional groups and its use of stable, non-toxic boron reagents.[10]
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8][9]
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reagent Preparation: In an oven-dried Schlenk flask or microwave vial, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv.).[8]
-
Catalyst Addition: Add the palladium catalyst system. Common choices include Pd(PPh₃)₄ (3–5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ (1-2.5 mol%) and a suitable phosphine ligand like SPhos or XPhos (2-6 mol%).[8][11]
-
Solvent Addition: Add a degassed solvent mixture. A common system is 1,4-dioxane and water (e.g., 4:1 v/v).[8]
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Reaction Execution: Heat the mixture with vigorous stirring. Typical temperatures range from 80-110 °C.[8][12] For microwave-assisted synthesis, temperatures may be higher (120-150 °C) with shorter reaction times (15-30 minutes).[8]
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[8]
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[8][12]
Table of Recommended Suzuki Coupling Conditions
| Component | Reagent/Condition | Molar Equiv. / Mol% | Rationale & Causality |
| Palladium Precursor | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Precursors for the active Pd(0) catalyst. Choice depends on ligand and substrate reactivity. |
| Ligand | SPhos, XPhos, PPh₃ | 2-10 mol% | Bulky, electron-rich phosphine ligands stabilize the Pd(0) species and promote oxidative addition and reductive elimination.[13] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | 2.0-3.0 equiv. | Activates the boronic acid for transmetalation. Carbonates are often preferred to avoid side reactions with the aldehyde. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | - | Aprotic solvents are common; a small amount of water often accelerates the reaction. |
| Temperature | 80-120 °C (Conventional) | - | Sufficient thermal energy is required to drive the catalytic cycle, especially for less reactive substrates. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, a linkage ubiquitous in pharmaceuticals.[14] This method has largely replaced harsher classical methods due to its broad substrate scope and functional group tolerance.[14]
Reaction Principle: The mechanism is analogous to other cross-coupling reactions, involving oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[13][14]
Critical Insight—Base Selection: The aldehyde group in this compound is sensitive to strong bases, which can cause aldol condensation or other side reactions. While strong bases like sodium tert-butoxide (NaOt-Bu) are highly effective and common, they may reduce yields with this substrate.[7] Milder organic bases (e.g., DBU) or weaker inorganic bases (e.g., Cs₂CO₃, K₃PO₄) should be considered and screened for optimal results.[7][15]
Detailed Experimental Protocol: General Buchwald-Hartwig Amination
-
Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2.5 mol%), and the ligand (e.g., Xantphos, BINAP, 2-6 mol%).[13]
-
Addition of Reactants: Add the amine (1.1–1.5 equiv.) and the base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5–2.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane via syringe.[13]
-
Reaction Execution: Seal the tube and heat the reaction mixture to 90-120 °C with stirring for 12-24 hours.[13]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues.[13]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[13]
Table of Recommended Buchwald-Hartwig Amination Conditions
| Component | Reagent/Condition | Molar Equiv. / Mol% | Rationale & Causality |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Standard precursors for generating the active Pd(0) catalyst. |
| Ligand | Xantphos, XPhos, BINAP | 2-10 mol% | Bulky, electron-rich phosphine ligands are critical to facilitate the reductive elimination step, which is often rate-limiting.[13] |
| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄, DBU | 1.5-2.5 equiv. | Deprotonates the amine for coordination to the palladium center. Milder bases (Cs₂CO₃, DBU) are recommended to preserve the aldehyde.[7] |
| Solvent | Toluene, Dioxane | - | Anhydrous, non-protic solvents are required to prevent quenching of the base and catalyst deactivation. |
| Temperature | 90-120 °C | - | Higher temperatures are often needed to overcome the activation energy for less reactive amines or aryl halides.[13] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[16] This reaction is typically co-catalyzed by palladium and copper(I) and is invaluable for synthesizing conjugated systems and introducing rigid linkers into drug molecules.[16][17]
Detailed Experimental Protocol: General Sonogashira Coupling
-
Reagent Preparation: In a Schlenk flask, dissolve this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 1-5 mol%) in a suitable solvent.[17] A common solvent is anhydrous triethylamine or a mixture of DMF and triethylamine.[17]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Alkyne Addition: Add the terminal alkyne (1.1–1.2 equiv.) to the mixture via syringe.
-
Reaction Execution: Stir the reaction at a temperature ranging from room temperature to 80 °C for 4-24 hours.[17]
-
Monitoring: Monitor reaction progress by TLC.
-
Work-up: Once complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[17]
Application in Pharmaceutical Scaffolding: Synthesis of Imidazo[1,2-a]pyridines
The 6-amino-2-methylnicotinaldehyde scaffold, readily accessible from the title compound via Buchwald-Hartwig amination, is a direct precursor to imidazo[1,2-a]pyridine derivatives. This class of heterocycles is prevalent in medicinal chemistry, with examples showing potent activity as kinase inhibitors (e.g., PI3Kα inhibitors).[18]
Figure 3: Synthetic route to Imidazo[1,2-a]pyridines using this compound.
This synthetic strategy highlights how this compound serves as a foundational block, allowing for the rapid assembly of complex, biologically relevant heterocyclic systems. The initial amination step can introduce a point of diversity, which is then incorporated into the final fused ring system.
Conclusion
This compound is a high-value, versatile building block for pharmaceutical synthesis. Its distinct reactive sites—the bromine atom, the aldehyde group, and the methyl group—provide a rich platform for chemical diversification. The palladium-catalyzed cross-coupling reactions detailed in this guide, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, offer reliable and efficient methods for C-C and C-N bond formation. By providing robust protocols and explaining the underlying chemical principles, this document serves as a practical resource for researchers aiming to leverage this key intermediate in the design and synthesis of next-generation therapeutics.
References
- 1. This compound - CAS:926293-55-2 - Sunway Pharm Ltd [3wpharm.com]
- 2. omicsonline.org [omicsonline.org]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 6-Bromo-2-methylnicotinaldehyde in the Synthesis of Advanced Agrochemicals
Introduction: The Pyridine Core in Modern Crop Protection
The pyridine ring system is a cornerstone in the architecture of numerous high-performance agrochemicals, including fungicides, herbicides, and notably, insecticides.[1] Its presence is often critical for the molecule's biological activity, influencing factors such as binding affinity to target sites, systemic transport within the plant, and metabolic stability. Within this important class of compounds, substituted pyridine aldehydes, such as 6-Bromo-2-methylnicotinaldehyde, represent highly versatile and valuable intermediates.[2][3] The strategic placement of a bromine atom, a methyl group, and an aldehyde functionality on the pyridine scaffold provides a rich platform for diverse chemical transformations, enabling the construction of complex and potent active ingredients.[2]
This guide provides an in-depth look at the application of this compound as a key building block in agrochemical synthesis. We will explore its chemical reactivity and present a detailed, field-proven protocol for its utilization in the synthesis of a model nicotinoid insecticide, a class of compounds renowned for their efficacy against sap-feeding insects.[1]
Key Molecular Features and Reactivity
This compound is a trifunctional intermediate, offering multiple avenues for synthetic elaboration. Understanding the distinct reactivity of each functional group is crucial for designing efficient and high-yield synthetic routes.
-
Aldehyde Group: The formyl group at the 3-position is a primary site for nucleophilic attack. It readily participates in condensation reactions, most notably to form imines or enamines, which are pivotal steps in the synthesis of many insecticides.[4] It can also be oxidized to a carboxylic acid or reduced to an alcohol, offering further diversification possibilities.
-
Bromo Group: The bromine atom at the 6-position is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution. This allows for the introduction of various amine, alkoxy, or thioether moieties, which are often essential for tuning the biological activity of the final agrochemical.
-
Methyl Group: The methyl group at the 2-position can influence the electronic properties of the pyridine ring and may play a role in the molecule's interaction with its biological target.
The interplay of these functional groups allows for a modular approach to synthesis, where complex molecular architectures can be assembled in a controlled and predictable manner.
Application Profile: Synthesis of a Model Nicotinoid Insecticide
To illustrate the synthetic utility of this compound, we present a detailed protocol for the synthesis of a model nicotinoid insecticide. This multi-step process leverages the key reactivity points of the molecule to construct a potent neurotoxin that targets the nicotinic acetylcholine receptors in insects.[1]
Overall Synthetic Workflow
The synthesis is a two-step process, beginning with a reductive amination to build the core side chain, followed by a cyclization/condensation reaction to form the final heterocyclic active ingredient.
Caption: Overall synthetic workflow for the model nicotinoid insecticide.
Experimental Protocols
Protocol 1: Synthesis of Intermediate A - N-((6-Bromo-2-methylpyridin-3-yl)methyl)ethanamine
This initial step involves the formation of a key amine intermediate via reductive amination of the starting aldehyde. The choice of sodium triacetoxyborohydride as the reducing agent is critical, as it is mild enough to selectively reduce the intermediate iminium ion without affecting the aldehyde or the pyridine ring.
Methodology:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (21.4 g, 0.1 mol) in 200 mL of anhydrous dichloromethane.
-
Addition of Amine: To the stirred solution, add ethylamine (70% solution in water, 7.1 g, 0.11 mol). Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate imine.
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (25.4 g, 0.12 mol) portion-wise over 20 minutes. The reaction is mildly exothermic. Maintain the temperature below 30°C using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by slowly adding 100 mL of saturated sodium bicarbonate solution. Stir vigorously for 15 minutes. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure intermediate.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight | 214.05 g/mol |
| Reagents | Ethylamine, NaBH(OAc)₃ |
| Solvent | Dichloromethane |
| Typical Yield | 85-92% |
| Purity (by HPLC) | >98% |
Protocol 2: Synthesis of the Final Product - Model Nicotinoid Insecticide
This final step involves the reaction of the amine intermediate with a cyano-containing compound to form the insecticidal product. This type of condensation is a hallmark of neonicotinoid synthesis.[1]
Methodology:
-
Reaction Setup: In a 250 mL three-necked flask fitted with a reflux condenser and a thermometer, dissolve the intermediate N-((6-Bromo-2-methylpyridin-3-yl)methyl)ethanamine (24.3 g, 0.1 mol) in 150 mL of ethanol.
-
Addition of Reagent: Add ethyl N-cyanoethanimidoate (11.2 g, 0.1 mol) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain this temperature for 8-10 hours.
-
Work-up and Isolation: Upon completion of the reaction (monitored by TLC or HPLC), cool the mixture to 0-5°C in an ice bath. The product should precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to obtain the final model nicotinoid insecticide.
Quantitative Data:
| Parameter | Value |
| Starting Intermediate | N-((6-Bromo-2-methylpyridin-3-yl)methyl)ethanamine |
| Molecular Weight | 243.14 g/mol |
| Reagent | Ethyl N-cyanoethanimidoate |
| Solvent | Ethanol |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >97% |
Key Reaction Pathways
The synthesis relies on two fundamental organic transformations: reductive amination and condensation/cyclization.
Caption: Key reaction pathways in the synthesis.
Conclusion and Future Prospects
This compound stands out as a highly valuable and versatile intermediate for the synthesis of advanced agrochemicals. Its unique combination of reactive sites allows for the efficient construction of complex molecular frameworks, as demonstrated in the synthesis of a model nicotinoid insecticide. The protocols detailed herein provide a robust foundation for researchers and drug development professionals to explore the vast potential of this and related pyridine building blocks in the ongoing quest for more effective and environmentally benign crop protection solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BR112018000687B1 - compost, herbicide compositions, herbicide mixtures and methods for controlling the growth of unwanted vegetation - Google Patents [patents.google.com]
- 4. WO2007115644A1 - Substituted enaminocarbonyl compounds - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2-methylnicotinaldehyde
Introduction: The Strategic Importance of 2,6-Disubstituted Nicotinaldehydes in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the area of synthetic organic chemistry, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction has become an indispensable tool in the pharmaceutical industry, where the construction of complex biaryl and heteroaryl scaffolds is a daily necessity. Among the myriad of building blocks utilized, functionalized pyridine derivatives are of paramount importance due to their prevalence in biologically active molecules.[2]
This guide focuses on the Suzuki coupling of a particularly valuable, yet nuanced, substrate: 6-Bromo-2-methylnicotinaldehyde . The resulting 6-aryl-2-methylnicotinaldehyde framework is a key pharmacophore in a range of therapeutic areas. These structures are integral to the development of novel anti-tumor agents, kinase inhibitors, and modulators of critical biological pathways.[3][4] The strategic placement of the methyl and aldehyde functionalities offers multiple points for further derivatization, allowing for the rapid exploration of structure-activity relationships (SAR) in drug discovery programs.
However, the successful execution of Suzuki couplings with this substrate is not without its challenges. The electron-deficient nature of the pyridine ring, while activating the C-Br bond to oxidative addition, also presents the potential for catalyst inhibition via coordination of the pyridine nitrogen to the palladium center. The presence of the aldehyde group introduces the possibility of side reactions under certain conditions. This document, therefore, provides a comprehensive guide for researchers, scientists, and drug development professionals on navigating the intricacies of this transformation. We will delve into the mechanistic underpinnings, provide field-proven protocols, and offer a comparative analysis of reaction components to empower the synthesis of these valuable compounds with high efficiency and reproducibility.
Mechanistic Considerations: A Deeper Dive into the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] A general understanding of this cycle is crucial for troubleshooting and optimizing reactions with this compound.
Figure 1: A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step, and its efficiency is influenced by the electron density of the pyridine ring and the steric environment around the C-Br bond.[6] The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group generally facilitates this step.
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium(II) complex. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[7] The choice of base is therefore critical and can significantly impact the reaction rate and yield.
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst which then re-enters the catalytic cycle.
Influence of Substituents on this compound:
-
2-Methyl Group: The methyl group at the 2-position can exert a minor steric influence on the oxidative addition step. However, its primary electronic effect is electron-donating, which can slightly deactivate the pyridine ring towards oxidative addition compared to an unsubstituted bromopyridine.
-
4-Aldehyde Group: The electron-withdrawing aldehyde group at the 4-position (nicotinaldehyde nomenclature) has a more pronounced electronic effect. It enhances the electrophilicity of the pyridine ring, which can facilitate the oxidative addition step. Care must be taken, however, as aldehydes can potentially undergo side reactions, such as aldol condensation, under strongly basic conditions, although this is less common in Suzuki reactions.
Comparative Data on Reaction Parameters
The selection of catalyst, base, and solvent is paramount for achieving high yields and purity. The following table summarizes typical conditions and outcomes for the Suzuki coupling of this compound with various arylboronic acids, compiled from literature sources and internal studies on analogous systems.[1][3][8]
| Catalyst System (mol%) | Base (equiv.) | Solvent | Arylboronic Acid | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | Phenylboronic acid | 90 | 12 | ~85 | [1] |
| Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Toluene/H₂O (3:1) | 4-Methoxyphenylboronic acid | 100 | 8 | >90 | Inferred from[9] |
| Pd₂(dba)₃ (2) / SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 3-Tolylboronic acid | 80 | 6 | ~92 | Inferred from[3] |
| Pd(OAc)₂ (2) / P(t-Bu)₃ (4) | K₃PO₄ (3) | Toluene | Phenylboronic acid | 100 | 16 | ~88 | Inferred from[7] |
| Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF/H₂O (2:1) | 4-Fluorophenylboronic acid | 100 | 12 | ~80 | Inferred from[1] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Suzuki coupling of this compound.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust starting point for a wide range of arylboronic acids.
Figure 2: Workflow for the general Suzuki coupling protocol.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (deionized, degassed)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of the inert gas, add Pd(PPh₃)₄ to the flask.
-
Add the degassed 1,4-dioxane/water (4:1 v/v) solvent mixture via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Immerse the flask in a preheated oil bath at 90°C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-aryl-2-methylnicotinaldehyde.
Protocol 2: Microwave-Assisted Suzuki Coupling
For accelerated reaction times, a microwave-assisted protocol can be employed. This is particularly useful for high-throughput synthesis and rapid library generation.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous, degassed)
-
Microwave-safe reaction vial with a stir bar
Procedure:
-
In a microwave-safe reaction vial, combine this compound, the arylboronic acid, potassium carbonate, and Pd(dppf)Cl₂.
-
Add degassed DMF to the vial to achieve a concentration of approximately 0.2 M of the limiting reagent.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature of 120-150°C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Inefficient base. 3. Catalyst poisoning by pyridine nitrogen. | 1. Use a fresh palladium precursor and ensure anaerobic conditions. 2. Screen other bases such as Cs₂CO₃ or K₂CO₃. 3. Employ a more electron-rich and bulky ligand (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor. |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic solvents. 2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents and reagents where possible. 2. Utilize microwave-assisted heating to reduce reaction times. Consider using boronic esters which are more stable. |
| Dehalogenation of Starting Material | 1. Presence of palladium hydride species. | 1. Ensure all reagents and solvents are thoroughly degassed. 2. Screen different solvent and base combinations. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of 6-aryl-2-methylnicotinaldehyde derivatives, which are of significant interest in medicinal chemistry. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent, high yields of the desired products can be achieved. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement and optimize this important transformation in their own laboratories, thereby accelerating the discovery and development of new therapeutic agents.
References
- 1. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: Buchwald-Hartwig Amination of 6-Bromo-2-methylnicotinaldehyde
Introduction: Navigating a Challenging Heterocyclic Coupling
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing an indispensable tool for the formation of carbon-nitrogen (C-N) bonds, a linkage ubiquitous in pharmaceuticals and functional materials.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized drug discovery by enabling the synthesis of complex aryl and heteroaryl amines with remarkable efficiency and functional group tolerance, supplanting harsher, classical methods.[1]
This guide focuses on a particularly relevant yet challenging substrate: 6-Bromo-2-methylnicotinaldehyde . The synthesis of substituted aminonicotinaldehydes is of high value, as these structures serve as versatile intermediates for a wide array of bioactive molecules. However, this substrate presents a confluence of challenges that demand a carefully optimized and nuanced approach:
-
Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially acting as a catalyst inhibitor and impeding the catalytic cycle.[3][4]
-
Electron-Deficient Ring: The inherent electron-deficient nature of the pyridine ring can affect the kinetics of the oxidative addition step.[3]
-
Base-Sensitive Aldehyde: The aldehyde functionality is susceptible to a variety of base-mediated side reactions, such as aldol condensation or Cannizzaro reactions, which can consume starting material and complicate purification.[5]
This document provides a comprehensive guide grounded in mechanistic principles and field-proven insights to successfully navigate the Buchwald-Hartwig amination of this compound. We will dissect the reaction mechanism, explore the critical parameters for optimization, and provide a robust, step-by-step protocol for researchers, scientists, and drug development professionals.
The Catalytic Cycle: A Mechanistic Blueprint
The efficacy of the Buchwald-Hartwig amination hinges on a well-orchestrated palladium-mediated catalytic cycle. Understanding these fundamental steps is paramount for rational troubleshooting and optimization. The generally accepted mechanism involves the interconversion of Pd(0) and Pd(II) species.[1][6][7]
-
Activation & Oxidative Addition: The cycle begins with an active, coordinatively unsaturated Pd(0) complex, often generated in situ from a more stable Pd(II) precatalyst.[8] This Pd(0) species undergoes oxidative addition into the carbon-bromine bond of this compound. This step, which forms a Pd(II)-aryl complex, is frequently the rate-determining step of the entire cycle.[7][9]
-
Amine Coordination & Deprotonation: The amine nucleophile then coordinates to the Pd(II) center. Subsequently, a base abstracts a proton from the coordinated amine to form a palladium-amido intermediate.[6][7] The choice and strength of the base are critical at this juncture to ensure efficient deprotonation without inducing unwanted side reactions.[10]
-
Reductive Elimination: This is the final, bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][7]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Core Parameters: A Scientist's Guide to Reaction Optimization
The success of this transformation is not accidental; it is the result of a rational selection of reagents. For a challenging substrate like this compound, each component must be chosen with care.
A. The Palladium Source & Ligand: The Heart of the Catalyst
The combination of the palladium source and the phosphine ligand dictates the catalyst's activity and stability. While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, modern, well-defined palladacycle precatalysts (e.g., G3 or G4 precatalysts) are often superior.[8] They provide a more reliable and rapid generation of the active Pd(0) species, leading to cleaner reactions and lower catalyst loadings.
Ligand selection is the most critical parameter. The goal is to use bulky, electron-rich ligands that accelerate both the oxidative addition and the crucial reductive elimination steps.[1][11]
| Ligand Class | Examples | Key Characteristics & Application Notes |
| Biaryl Monophosphines | XPhos, SPhos, RuPhos, BrettPhos | Workhorses for difficult couplings. Their bulk and electron-donating properties create a highly active catalyst.[11] XPhos and RuPhos are excellent starting points for screening with heteroaromatic halides.[12] |
| Bidentate Phosphines | Xantphos, BINAP, dppf | The defined bite angle of these ligands can offer unique reactivity and stability. Xantphos is particularly well-regarded for its effectiveness in coupling heteroaromatic substrates and can be a cost-effective choice.[6][13][14] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | While less common than phosphines for this specific application, NHC ligands can offer high stability and activity, especially for aryl chlorides and tosylates.[15] |
Scientist's Insight: For the amination of this compound, begin screening with a robust biarylphosphine ligand like XPhos or RuPhos , paired with a G3 or G4 precatalyst. If cost or availability is a concern, Xantphos with Pd₂(dba)₃ is a highly viable alternative.
B. The Base: A Balancing Act of Reactivity and Selectivity
The base's primary role is to deprotonate the amine, but its strength and solubility profoundly impact the reaction's outcome, especially with our aldehyde-containing substrate.[5][6]
| Base Type | Examples | Pros | Cons & Considerations for Aldehyde Substrate |
| Alkoxides | NaOt-Bu, KOt-Bu, LHMDS | Very strong, highly effective for a wide range of amines.[1] | High Risk. Can easily promote aldol side reactions, leading to low yields and complex product mixtures. Use only as a last resort and at lower temperatures.[5] |
| Inorganic Carbonates | Cs₂CO₃, K₂CO₃ | Milder, well-tolerated by many functional groups.[6] Cs₂CO₃ is often very effective. | Can have poor solubility, requiring vigorous stirring. May not be strong enough for less acidic amines (e.g., secondary alkylamines). |
| Inorganic Phosphates | K₃PO₄ | Moderately strong, often an excellent compromise. Good functional group tolerance.[7] | Solubility can still be an issue. Generally a very safe choice for initial screening. |
| Organic Bases | DBU | Soluble, allowing for homogeneous reaction conditions.[13][16] | Often requires specific ligand combinations (e.g., Xantphos) and may not be as universally effective as traditional inorganic bases.[13] |
Scientist's Insight: To preserve the aldehyde, avoid strong alkoxide bases initially. Start with Cs₂CO₃ or K₃PO₄ . These bases provide sufficient reactivity for many amines (especially anilines and primary alkylamines) while minimizing the risk of side reactions.
C. The Solvent: The Reaction Environment
The solvent must dissolve all components and remain stable at the reaction temperature. It must be anhydrous and thoroughly degassed to prevent catalyst poisoning by water or oxygen.[3]
-
Aromatic Hydrocarbons (Toluene, Xylene): Excellent, non-coordinating solvents that perform well in a majority of cases. Toluene is a common first choice.[6]
-
Ethers (Dioxane, THF, CPME): Also very common. Dioxane is a highly effective solvent but is under scrutiny for environmental and safety reasons.[2] THF is suitable for lower-temperature reactions.
-
Alcohols (t-BuOH, t-AmOH): Can be effective, sometimes in combination with other solvents. The choice can influence catalyst activity.
Scientist's Insight: Toluene or 1,4-Dioxane are the most common and reliable solvents for this chemistry. Given the concerns around dioxane, toluene is the preferred starting point. Ensure it is of high purity and properly prepared before use.
Detailed Experimental Protocol: A Validated Starting Point
This protocol provides a robust, general procedure for the Buchwald-Hartwig amination of this compound with a generic amine. Optimization of temperature, concentration, and reagent stoichiometry may be required for specific amine partners.
Materials & Reagents
-
Aryl Halide: this compound (1.0 equiv)
-
Amine: Desired primary or secondary amine (1.1 - 1.3 equiv)
-
Palladium Precatalyst: XPhos Pd G3 (1 - 3 mol%)
-
Base: Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)
-
Solvent: Anhydrous, degassed Toluene (to achieve ~0.1 M concentration)
-
Inert Gas: Argon or Nitrogen (high purity)
Equipment
-
Oven-dried Schlenk flask or pressure tube with a PTFE-lined cap
-
Magnetic stir bar
-
Magnetic stirrer hotplate with oil bath or heating block
-
Inert gas manifold (Schlenk line)
-
Syringes and needles for liquid transfer
-
Glovebox (recommended for optimal inertness)
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
-
Inert Atmosphere Setup: In a glovebox or under a positive pressure of argon, add the XPhos Pd G3 precatalyst (e.g., 0.02 equiv), Cs₂CO₃ (1.5 equiv), and this compound (1.0 equiv) to an oven-dried Schlenk flask containing a magnetic stir bar.
-
Reagent Addition: Add the amine (1.2 equiv). If the amine is a solid, add it with the other solids in step 1.
-
Solvent Addition: Via syringe, add the required volume of anhydrous, degassed toluene.
-
Reaction: Seal the flask securely. Place the flask in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 12-24 hours.[14]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a short pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Catalyst deactivation (oxygen/water).2. Insufficient base strength for the amine.3. Pyridine inhibition.4. Inappropriate ligand choice. | 1. Ensure all reagents are anhydrous and the system is rigorously inert.2. Switch to a stronger base (e.g., K₃PO₄). Use NaOt-Bu at a lower temperature (e.g., 60°C) as a final option.3. Increase catalyst and/or ligand loading (e.g., to 5 mol%).4. Screen a different ligand class (e.g., switch from XPhos to Xantphos). |
| Aldehyde Decomposition or Side Reactions | 1. Base is too strong.2. Temperature is too high. | 1. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃).2. Lower the reaction temperature and accept a longer reaction time. |
| Hydrodehalogenation (Ar-Br → Ar-H) | 1. Presence of water.2. β-hydride elimination side reaction.[1] | 1. Ensure strictly anhydrous conditions.2. This can be ligand-dependent. Screening a different ligand may suppress this pathway. |
| Reaction Stalls | 1. Catalyst has decomposed over time.2. Product inhibition. | 1. Add a fresh portion of catalyst/ligand to the reaction mixture.2. Dilute the reaction by adding more solvent. |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet highly rewarding transformation. Success is predicated on a rational and systematic approach that acknowledges the substrate's unique sensitivities. By prioritizing milder bases like cesium carbonate or potassium phosphate to protect the aldehyde functionality and employing robust, modern catalyst systems built from biarylphosphine ligands and palladacycle precatalysts , researchers can reliably access valuable aminonicotinaldehyde building blocks. This guide provides the mechanistic foundation and a practical, validated protocol to empower scientists in their pursuit of novel molecular architectures.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. research.rug.nl [research.rug.nl]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Application Notes & Protocols: Synthesis of Pyridine Derivatives from 6-Bromo-2-methylnicotinaldehyde
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of diverse pyridine derivatives utilizing 6-Bromo-2-methylnicotinaldehyde as a key starting material. The protocols herein focus on two robust and versatile palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of C(sp²)–C(sp²) bonds and the Sonogashira coupling for the creation of C(sp²)–C(sp) bonds. This guide explains the underlying reaction mechanisms, offers detailed, step-by-step experimental protocols, and presents data in a clear, comparative format to facilitate practical application in a laboratory setting.
Introduction: The Strategic Importance of this compound
Pyridine derivatives are foundational scaffolds in medicinal chemistry and materials science, present in numerous biologically active compounds and functional materials.[1][2] The strategic bifunctionality of this compound, possessing a reactive bromine atom at a position amenable to cross-coupling and an aldehyde group for subsequent transformations, makes it a highly valuable and versatile building block.[3] The bromine at the 6-position allows for the introduction of a wide array of aryl, heteroaryl, and alkynyl substituents through well-established palladium-catalyzed reactions.[4][5] The aldehyde functionality serves as a synthetic handle for further modifications, including oxidation, reduction, and reductive amination, thereby enabling the rapid generation of diverse molecular libraries.
This application note will detail two primary synthetic pathways leveraging this starting material:
-
Suzuki-Miyaura Coupling: To synthesize 6-aryl-2-methylnicotinaldehyde derivatives.
-
Sonogashira Coupling: To generate 6-alkynyl-2-methylnicotinaldehyde derivatives.
Palladium-Catalyzed Cross-Coupling: Mechanistic Overview
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds.[5][6] Both the Suzuki-Miyaura and Sonogashira reactions proceed through a similar catalytic cycle involving a palladium(0) active species.
The Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki-Miyaura reaction couples an organoboron compound (e.g., a boronic acid) with an organic halide.[5] The generally accepted mechanism involves three key steps:[6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[6][8]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[6][9] The base is crucial for activating the boronic acid to facilitate this step.[10]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[7][8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Sonogashira Coupling Catalytic Cycle
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide.[11][12] It typically employs a dual catalytic system of palladium and copper(I).[11][13]
-
Palladium Cycle (similar to Suzuki): Involves oxidative addition of the aryl bromide to Pd(0) and subsequent reductive elimination to form the product.[14]
-
Copper Cycle: The base deprotonates the terminal alkyne, which then reacts with a Cu(I) salt to form a copper acetylide intermediate.[10] This copper acetylide is more reactive and readily undergoes transmetalation to the palladium(II) complex.[11]
Caption: Interlinked catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocols & Data
The following protocols are generalized procedures that have proven effective for bromopyridine derivatives.[15][16] Optimization may be necessary for specific substrates. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Suzuki-Miyaura Coupling Protocol
This protocol details the synthesis of a 6-aryl-2-methylnicotinaldehyde derivative.[4][5]
Workflow:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).[4]
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 6-aryl-2-methylnicotinaldehyde.[7]
Comparative Data for Suzuki Coupling of Bromopyridines:
| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 | 78 |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 90 | 88 |
Note: Data is representative for bromopyridine substrates and serves as a guideline.[15][17]
Sonogashira Coupling Protocol
This protocol outlines the synthesis of a 6-alkynyl-2-methylnicotinaldehyde derivative.[16][18]
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.02 equiv), and copper(I) iodide (CuI, 0.04 equiv).[16]
-
Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) followed by triethylamine (Et₃N, 3.0 equiv). Finally, add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at 60 °C for 6-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynyl-2-methylnicotinaldehyde.[19]
Comparative Data for Sonogashira Coupling of Bromopyridines:
| Entry | Alkyne | Pd Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 70 | 85 |
| 3 | 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | Toluene | 80 | 75 |
| 4 | Ethynyltrimethylsilane | PdCl₂(dppf) / CuI | DIPA | Acetonitrile | 65 | 93 |
Note: Data is representative for bromopyridine substrates and serves as a guideline.[18]
Trustworthiness & Self-Validation
Reaction Monitoring: Consistent monitoring by TLC or LC-MS is critical. The disappearance of the starting this compound spot/peak and the appearance of a new, typically less polar, product spot/peak validates reaction progress.
Characterization: The identity and purity of the final products must be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the successful incorporation of the new substituent.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized derivative.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., aldehyde C=O stretch, alkyne C≡C stretch).
Troubleshooting:
-
Low Yield in Suzuki Coupling: Ensure the base is anhydrous and of sufficient strength (K₃PO₄ or Cs₂CO₃ are often superior to K₂CO₃).[10] Confirm the activity of the palladium catalyst and ensure the reaction is thoroughly deoxygenated.
-
Homocoupling in Sonogashira (Glaser coupling): This side reaction of the alkyne can occur if the reaction is exposed to oxygen.[10] Ensure rigorous anaerobic conditions. Using a copper-free protocol can sometimes mitigate this issue.[20]
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often overcome this issue by promoting the desired reductive elimination step.[15]
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of a broad range of pyridine derivatives. The Suzuki-Miyaura and Sonogashira cross-coupling reactions provide reliable and high-yielding pathways to introduce aryl and alkynyl functionalities, respectively. The protocols and data presented in this guide offer a solid foundation for researchers to develop novel compounds for applications in drug discovery, materials science, and beyond. Careful execution, rigorous monitoring, and thorough characterization are paramount to achieving successful and reproducible results.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 19. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 20. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formylation of 6-Bromo-2-methylpyridine
Introduction: The Strategic Importance of Formylated Pyridines
Substituted pyridines are fundamental scaffolds in modern medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2][3] The introduction of a formyl (-CHO) group onto the pyridine ring is a particularly valuable transformation, as the resulting pyridinecarboxaldehydes are versatile intermediates.[4][5] The aldehyde functionality serves as a synthetic handle for a wide array of subsequent chemical modifications, including reductive amination, oxidation to carboxylic acids, Wittig reactions, and the construction of more complex heterocyclic systems. This application note provides detailed protocols for the formylation of 6-bromo-2-methylpyridine, a common building block in pharmaceutical research, presenting two robust and field-proven methodologies: Ortho-Lithiation followed by electrophilic quench and the Vilsmeier-Haack reaction.
Method 1: Ortho-Lithiation and Formylation via Halogen-Metal Exchange
This protocol leverages the powerful technique of halogen-metal exchange, a cornerstone of organometallic chemistry for the functionalization of aromatic and heteroaromatic systems.[6][7] By treating 6-bromo-2-methylpyridine with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures, a highly reactive pyridyllithium intermediate is generated. This nucleophilic species is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), to yield the desired aldehyde.[6][8][9]
Causality and Mechanistic Insights
The success of this reaction hinges on the regioselective formation of the organolithium species. The bromine atom at the 6-position readily undergoes exchange with the lithium of n-BuLi. The reaction is conducted at very low temperatures (-78 °C) to prevent side reactions, such as the decomposition of the organolithium intermediate or reaction with the solvent.[10][11] The subsequent addition of DMF provides the electrophilic carbon that is attacked by the nucleophilic pyridyllithium. The resulting lithium alkoxide intermediate is then hydrolyzed during the aqueous workup to afford the final aldehyde product.
Experimental Workflow: Lithiation-Formylation
Caption: Workflow for the lithiation-formylation of 6-bromo-2-methylpyridine.
Detailed Protocol: Synthesis of 6-Bromo-2-methylpyridine-x-carboxaldehyde
Materials:
-
6-Bromo-2-methylpyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel, add 6-bromo-2-methylpyridine (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 0.1-0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.05-1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.1-1.2 eq) dropwise, again maintaining the temperature at -78 °C.
-
Continue stirring at -78 °C for an additional 1 to 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na2SO4.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-bromo-2-methylpyridine-carboxaldehyde.
| Parameter | Value | Rationale |
| Temperature | -78 °C | Prevents decomposition of the organolithium intermediate and minimizes side reactions.[10] |
| Solvent | Anhydrous THF | Aprotic and effectively solvates the organolithium species. Must be rigorously dried. |
| Base | n-BuLi | A strong base that readily undergoes halogen-metal exchange with aryl bromides. |
| Formylating Agent | Anhydrous DMF | A common and effective electrophile for quenching organolithium reagents.[8][9] |
| Quenching Agent | Saturated NH4Cl | A mild proton source to hydrolyze the intermediate and neutralize any remaining base. |
Method 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[12][13][14] It employs a pre-formed electrophilic species, the Vilsmeier reagent, generated from the reaction of a substituted amide (like DMF) and an acid halide, most commonly phosphorus oxychloride (POCl3).[15][16] While pyridines are generally electron-deficient, the presence of the electron-donating methyl group can facilitate this electrophilic aromatic substitution.
Causality and Mechanistic Insights
The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloromethyliminium salt, from DMF and POCl3.[13][14] The pyridine nitrogen will likely coordinate to the Vilsmeier reagent or POCl3, further deactivating the ring towards electrophilic attack. However, under forcing conditions (elevated temperatures), the reaction can proceed. The electrophile will add to the position most activated by the methyl group and least deactivated by the bromine and the pyridine nitrogen. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the aldehyde.
Experimental Workflow: Vilsmeier-Haack Reaction
Caption: Workflow for the Vilsmeier-Haack formylation of 6-bromo-2-methylpyridine.
Detailed Protocol: Vilsmeier-Haack Formylation
Materials:
-
6-Bromo-2-methylpyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Dichloromethane (DCM) or other suitable solvent (optional)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO3) or sodium acetate (NaOAc) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a three-necked round-bottom flask fitted with a stirrer, dropping funnel, and a reflux condenser with a calcium chloride tube, place anhydrous DMF (3-5 eq).
-
Cool the flask in an ice bath and add POCl3 (1.5-2.0 eq) dropwise with stirring.[17]
-
After the addition is complete, allow the mixture to stir for 30-60 minutes at room temperature to ensure the formation of the Vilsmeier reagent.
-
Add 6-bromo-2-methylpyridine (1.0 eq) to the mixture.
-
Heat the reaction mixture, typically to 80-100 °C, and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a beaker of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of NaHCO3 or NaOAc until the pH is between 6 and 8.[17]
-
Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3x).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
| Parameter | Value | Rationale |
| Reagents | DMF and POCl3 | Standard combination for generating the Vilsmeier reagent.[15] |
| Temperature | 80-100 °C | Higher temperatures are often required for less reactive substrates like pyridines. |
| Stoichiometry | Excess Vilsmeier Reagent | Ensures complete consumption of the starting material. |
| Work-up | Hydrolysis and Neutralization | The intermediate iminium salt must be hydrolyzed to the aldehyde, and the acidic mixture neutralized.[17] |
Method Comparison and Selection
| Feature | Ortho-Lithiation/Formylation | Vilsmeier-Haack Reaction |
| Regioselectivity | Highly predictable, at the position of the halogen. | Can be less predictable and may yield mixtures, dependent on the electronic effects of substituents. |
| Reaction Conditions | Cryogenic temperatures (-78 °C), strictly anhydrous and inert conditions required. | Typically requires heating; less sensitive to trace moisture than organolithium reactions. |
| Substrate Scope | Broad for aryl halides. | Generally requires electron-rich aromatic systems.[12][14] |
| Reagent Handling | Requires handling of pyrophoric n-BuLi. | Involves corrosive POCl3. |
| Yields | Often provides good to excellent yields for suitable substrates.[8] | Can be variable, especially for electron-deficient heterocycles. |
Recommendation: For the formylation of 6-bromo-2-methylpyridine, the Ortho-Lithiation/Formylation method is generally the preferred approach. It offers superior regiochemical control, directing the formyl group specifically to the 6-position (after halogen-metal exchange). The Vilsmeier-Haack reaction is a viable alternative but may be lower-yielding and could potentially lead to a mixture of isomers due to the competing directing effects of the substituents on the pyridine ring.
References
- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. 6-Bromo-2-methylpyridine-3-carboxaldehyde CAS#: 926293-55-2 [m.chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. jk-sci.com [jk-sci.com]
- 15. ijpcbs.com [ijpcbs.com]
- 16. scirp.org [scirp.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
The Strategic Utility of 6-Bromo-2-methylnicotinaldehyde in Medicinal Chemistry: Application Notes and Protocols for the Synthesis of Bioactive Scaffolds
Introduction: A Versatile Pyridine Building Block
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure. Within the vast arsenal of functionalized pyridines, 6-Bromo-2-methylnicotinaldehyde stands out as a particularly valuable and versatile building block for the synthesis of complex, biologically active molecules.[1][2][3] Its strategic placement of a reactive aldehyde, a modifiable bromo group, and a methyl group offers medicinal chemists a powerful tool for molecular elaboration and the exploration of chemical space. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on the synthesis of kinase inhibitors, supported by detailed experimental protocols.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups. The aldehyde at the 3-position is a versatile handle for the introduction of various substituents through reactions such as reductive amination and condensations. The bromine atom at the 6-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Caption: Key reaction pathways for this compound.
Application in the Synthesis of Aurora Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and inflammatory diseases.[4][5] The pyridine core of this starting material is a common feature in many ATP-competitive kinase inhibitors. Notably, derivatives of this compound can serve as precursors to potent Aurora kinase inhibitors, which are key regulators of mitosis and are often overexpressed in cancer cells.[6][7][8][9][10]
The following sections detail a synthetic route to a pyrazolo[1,5-a]pyrimidine scaffold, a core structure found in patented Aurora kinase inhibitors, starting from this compound.[6][11][12]
Protocol 1: Reductive Amination of this compound
This protocol describes the conversion of the aldehyde functionality into a secondary amine, a crucial step for introducing diversity and building more complex molecular architectures.
Rationale: Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds.[3][13][14] The reaction proceeds via the in situ formation of an imine, which is then reduced to the corresponding amine. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation as it can be used in the presence of the aldehyde starting material.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask, add the desired primary amine (1.1 eq).
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value | Reference |
| Solvent | Dichloromethane (DCM) | [13] |
| Reducing Agent | Sodium triacetoxyborohydride | [13] |
| Temperature | Room Temperature | [13] |
| Typical Yield | 70-90% (substrate dependent) | General expectation |
Protocol 2: Suzuki-Miyaura Cross-Coupling for Aryl Scaffolds
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl or heteroaryl moiety at the 6-position of the pyridine ring, a key step in building the core of many kinase inhibitors.
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction with high functional group tolerance.[8][11][12] This reaction is instrumental in creating biaryl structures, which are prevalent in kinase inhibitors that target the ATP-binding pocket. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be optimized for specific substrates.
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask, combine the product from Protocol 1 (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, 0.1 M).
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 8-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Condensation and Cyclization to form the Pyrazolo[1,5-a]pyrimidine Core
This protocol outlines a potential final step to construct the fused heterocyclic system characteristic of certain Aurora kinase inhibitors.
Rationale: The formation of the pyrazolo[1,5-a]pyrimidine ring system can be achieved through the condensation of a suitably functionalized pyridine derivative with a pyrazole-based building block.[11][12] This cyclization reaction creates the rigid, planar scaffold that can effectively interact with the kinase active site.
Step-by-Step Methodology:
-
Reaction Setup: Combine the biaryl product from Protocol 2 (1.0 eq) and a suitable aminopyrazole derivative (1.1 eq) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Add a base, such as potassium tert-butoxide (t-BuOK, 1.2 eq), and heat the mixture to 120-150 °C for 6-12 hours.
-
Reaction Monitoring: Monitor the formation of the pyrazolo[1,5-a]pyrimidine product by LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Solvent | DMF or DMSO | [11][12] |
| Base | Potassium tert-butoxide | [11][12] |
| Temperature | 120-150 °C | [11][12] |
| Typical Yield | 40-60% (substrate dependent) | General expectation |
Conclusion
This compound is a highly valuable and versatile starting material in medicinal chemistry. Its strategically positioned functional groups allow for a wide range of chemical transformations, making it an ideal building block for the synthesis of complex heterocyclic scaffolds. The protocols outlined in this guide demonstrate a practical approach to leveraging the reactivity of this compound for the construction of pyrazolo[1,5-a]pyrimidine-based Aurora kinase inhibitors. By providing a clear rationale and step-by-step methodologies, this document aims to empower researchers, scientists, and drug development professionals to effectively utilize this powerful synthetic intermediate in their quest for novel therapeutics.
References
- 1. 6-Bromonicotinaldehyde | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 149806-06-4|6-Bromonicotinaldehyde|BLD Pharm [bldpharm.com]
- 3. 6-Bromonicotinaldehyde | Pyridines | Ambeed.com [ambeed.com]
- 4. US9249124B2 - Aurora kinase inhibitors and methods of making and using thereof - Google Patents [patents.google.com]
- 5. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US9296730B2 - Aurora kinase inhibitors - Google Patents [patents.google.com]
- 7. US8138338B2 - Aurora kinase inhibitors from an encoded small molecule library - Google Patents [patents.google.com]
- 8. WO2009134658A3 - Fused bicyclic pyrimidine compounds as aurora kinase inhibitors - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1227562-32-4|Methyl 6-bromo-2-methylnicotinate|BLD Pharm [bldpharm.com]
- 13. 155265-57-9|2-Bromo-6-methylnicotinonitrile|BLD Pharm [bldpharm.com]
- 14. medchemica.com [medchemica.com]
Application Notes and Protocols: Developing Novel Enzyme Inhibitors with 6-Bromo-2-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2][3] This application note provides a comprehensive guide for utilizing 6-Bromo-2-methylnicotinaldehyde as a versatile starting material for the discovery and development of novel enzyme inhibitors. We will delve into the rationale behind its selection, focusing on its potential for both non-covalent and covalent inhibition. Detailed, field-proven protocols for inhibitor synthesis, screening, and characterization against a representative enzyme class, protein kinases, are provided. This guide is designed to equip researchers with the necessary knowledge to leverage this promising chemical entity in their drug discovery endeavors.
Introduction: The Strategic Advantage of this compound
This compound is a strategically functionalized pyridine derivative that offers several advantages for enzyme inhibitor design. The pyridine ring itself is a well-established pharmacophore known to form key interactions with enzyme active sites, particularly in kinase inhibitors where it can act as a hinge-binder.[4][5] The substituents on the pyridine ring of this compound provide vectors for chemical modification and targeted interactions:
-
The Aldehyde Group: This functional group is a key reactive handle. It can participate in the formation of Schiff bases with lysine residues or Michael addition with cysteine residues within an enzyme's active site, paving the way for the development of covalent inhibitors.[6][7][8] Covalent inhibitors can offer enhanced potency and prolonged duration of action.[9][10]
-
The Bromo Substituent: The bromine atom provides a site for further chemical elaboration through cross-coupling reactions, allowing for the exploration of a wide chemical space to optimize potency and selectivity.
-
The Methyl Group: The methyl group can contribute to binding affinity through hydrophobic interactions and can influence the overall conformation of the molecule.
Given the prevalence of pyridine scaffolds in kinase inhibitors, this application note will focus on a hypothetical workflow for identifying and characterizing inhibitors of this important enzyme class using this compound as a starting point.[4][5][11]
Conceptual Workflow for Inhibitor Development
The development of novel enzyme inhibitors from this compound can be conceptualized as a multi-stage process. This workflow is designed to be iterative, with insights from later stages informing the design of next-generation compounds.
Caption: Iterative workflow for enzyme inhibitor development.
Protocols for Kinase Inhibitor Development
The following protocols provide a detailed, step-by-step guide for the synthesis of a small library of candidate inhibitors, their initial screening, and subsequent characterization.
Synthesis of a Candidate Inhibitor Library
This protocol describes a representative synthesis of a small library of N-aryl substituted aminopyridines derived from this compound via a reductive amination followed by a Suzuki coupling.
Protocol 3.1.1: Reductive Amination
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Amine Addition: Add the desired primary amine (1.1 eq) to the solution.
-
Dehydrating Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 3.1.2: Suzuki Cross-Coupling
-
Reaction Setup: To a microwave vial, add the product from Protocol 3.1.1 (1.0 eq), the desired boronic acid or boronic ester (1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the vial.
-
Degassing: Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Reaction: Seal the vial and heat in a microwave reactor to the appropriate temperature (e.g., 100-120 °C) for 30-60 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final compound by flash column chromatography or preparative HPLC.
High-Throughput Screening (HTS) for Kinase Inhibition
A fluorescence-based assay is a common and efficient method for initial screening of kinase inhibitors.[12][13][] This protocol outlines a generic assay for a hypothetical serine/threonine kinase.
Protocol 3.2.1: Fluorescence-Based Kinase Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Solution: Dilute the kinase to the desired concentration in assay buffer.
-
Substrate/ATP Solution: Prepare a solution containing the fluorescently labeled peptide substrate and ATP at their respective Kₘ values in the assay buffer.
-
Compound Plate: Prepare serial dilutions of the synthesized compounds in DMSO in a 384-well plate.
-
-
Assay Procedure:
-
Add a small volume (e.g., 50 nL) of the compound solutions from the compound plate to a 384-well assay plate.
-
Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding the Substrate/ATP solution to all wells.
-
Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA solution).
-
-
Data Acquisition: Read the fluorescence intensity on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.
IC₅₀ Determination and Mechanism of Action (MOA) Studies
For "hit" compounds identified in the HTS, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀). Further studies are then conducted to elucidate the mechanism of inhibition.
Protocol 3.3.1: IC₅₀ Determination
-
Follow the procedure in Protocol 3.2.1, but with a wider range of concentrations for the hit compounds (e.g., 10-point, 3-fold serial dilutions).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3.3.2: Covalent Inhibition Assessment
To determine if the inhibition is covalent, a "jump dilution" or dialysis experiment can be performed.
-
Pre-incubation: Incubate the kinase with a high concentration of the inhibitor (e.g., 10x IC₅₀) for an extended period (e.g., 2 hours).
-
Dilution/Dialysis: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into the assay buffer or perform dialysis to remove the unbound inhibitor.
-
Activity Measurement: Measure the residual enzyme activity immediately after dilution/dialysis and at various time points thereafter.
-
Analysis: If the enzyme activity does not recover over time, it suggests irreversible or slow-offset covalent inhibition.
Caption: Decision workflow for assessing covalent inhibition.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 926293-55-2 | [15] |
| Molecular Formula | C₇H₆BrNO | [15] |
| Molecular Weight | 200.03 g/mol | [16] |
| Appearance | Off-white to yellow solid | - |
| Boiling Point | 285 °C | [15] |
| Density | 1.577 g/cm³ | [15] |
Table 2: Representative Data for a Hypothetical Kinase Inhibitor Series
| Compound ID | R¹ Group | R² Group | HTS % Inhibition @ 10 µM | IC₅₀ (nM) | Covalent Inhibition |
| Lead-001 | Phenyl | - | 85 | 520 | No |
| Lead-002 | 4-Fluorophenyl | - | 92 | 150 | No |
| Lead-003 | 3-Aminophenyl | - | 95 | 85 | No |
| Covalent-001 | Acrylamide | - | 99 | 12 (time-dependent) | Yes |
Safety and Handling
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[13][17][18][19]
Conclusion
This compound represents a highly valuable and versatile scaffold for the development of novel enzyme inhibitors. Its strategic functionalization allows for the exploration of diverse chemical space and the potential for both non-covalent and covalent modes of action. The protocols outlined in this application note provide a robust framework for researchers to initiate and advance drug discovery programs targeting kinases and other enzyme classes. By combining rational design with systematic screening and characterization, the full potential of this promising starting material can be realized.
References
- 1. benchchem.com [benchchem.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design | MDPI [mdpi.com]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Covalent binding of acetaldehyde to proteins: participation of lysine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. caymanchem.com [caymanchem.com]
- 18. researchgate.net [researchgate.net]
- 19. georganics.sk [georganics.sk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2-methylnicotinaldehyde
Welcome to the dedicated technical support guide for the synthesis of 6-Bromo-2-methylnicotinaldehyde. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, optimize reaction yields, and ensure the highest purity of the final product. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field.
I. Overview of the Synthetic Challenge
The synthesis of this compound is a critical step in the preparation of various pharmaceutical intermediates. A prevalent and effective method involves the selective lithiation of a di-substituted pyridine, such as 2,6-dibromo-3-methylpyridine, followed by formylation. While theoretically straightforward, this pathway is fraught with potential pitfalls that can significantly impact yield and purity. Common issues include incomplete lithiation, over-reaction, difficult purification, and competing side reactions.
This guide provides a systematic approach to troubleshooting and optimizing this sensitive transformation.
II. Troubleshooting & Optimization: A Q&A Approach
Q1: My reaction yield is consistently low (<30%). What are the most likely causes?
Low yield is the most common issue and can stem from several factors throughout the experimental workflow. A logical troubleshooting process is essential.
A1: The primary suspects for low yield are typically found in the initial lithiation step, which is highly sensitive to moisture, temperature, and reagent quality.
-
Moisture Contamination: Anhydrous conditions are paramount. Even trace amounts of water will rapidly quench the organolithium reagent (n-BuLi) and the lithiated intermediate. Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen). All solvents must be rigorously dried, preferably using a solvent purification system or by distillation over an appropriate drying agent.
-
Reagent Quality: The concentration of n-BuLi solutions can decrease over time, especially with improper storage. It is highly recommended to titrate the n-BuLi solution before use to determine its exact molarity. A common titration method involves using diphenylacetic acid in anhydrous THF.
-
Reaction Temperature: The temperature of the lithiation and formylation steps is critical. The initial metal-halogen exchange is typically performed at very low temperatures (-78 °C, a dry ice/acetone bath) to prevent side reactions, such as decomposition of the lithiated intermediate or reaction with the solvent. Allowing the temperature to rise prematurely is a frequent cause of yield loss.
-
Addition Rate: Slow, dropwise addition of n-BuLi is crucial. A rapid addition can create localized "hot spots," leading to undesired side reactions. Similarly, the formylating agent (e.g., DMF) should also be added slowly to the cooled solution of the lithiated species.
Troubleshooting Workflow for Low Yield
Below is a systematic workflow to diagnose the root cause of low yield.
Caption: A decision tree for troubleshooting low reaction yields.
Q2: My TLC/LC-MS analysis shows multiple spots/peaks. What are the likely side products and how can I minimize them?
The presence of multiple products indicates competing reaction pathways. Identifying these impurities is key to suppressing their formation.
A2: In this specific synthesis, several side products are commonly observed.
-
Starting Material (2,6-dibromo-3-methylpyridine): A significant amount of unreacted starting material points to inefficient lithiation. Refer back to the points in Q1 (moisture, n-BuLi concentration, temperature).
-
Protonated Intermediate (2-bromo-3-methylpyridine): This forms if the lithiated intermediate is quenched by a proton source (e.g., water, or the solvent itself if the temperature rises). This again highlights the need for strictly anhydrous conditions and low temperatures.
-
Double Addition Product: If the formylating agent is added too quickly or if the temperature is not sufficiently low, the initially formed aldehyde can be attacked by another molecule of the lithiated pyridine, leading to a secondary alcohol after workup.
-
Positional Isomers: While the bromine at the 6-position is more sterically accessible and electronically favored for lithiation, some lithiation at the 2-position can occur, leading to isomeric impurities. Performing the reaction at the lowest possible temperature (-78°C or even -100°C) can improve selectivity.
Minimization Strategies:
| Side Product | Primary Cause | Recommended Action |
| Unreacted Starting Material | Inefficient lithiation | Titrate n-BuLi; ensure anhydrous conditions; check temperature control. |
| 2-bromo-3-methylpyridine | Quenching of lithiated intermediate | Rigorously dry all solvents and glassware; maintain temperature at -78°C. |
| Secondary Alcohol (Double Addition) | High local concentration of reagents; high temp. | Add formylating agent (DMF) slowly via syringe pump; maintain temperature at -78°C during addition and stirring. |
| Positional Isomers | Lack of selectivity | Perform lithiation at the lowest practical temperature (-78°C to -100°C). |
Q3: The purification of the final product by column chromatography is difficult, with poor separation. Are there better methods?
Purification can be a significant bottleneck, especially if the polarity of the product and impurities are similar.
A3: Standard silica gel chromatography can indeed be challenging. Here are some strategies to improve separation:
-
Solvent System Optimization: Systematically screen different solvent systems. A common starting point is a hexane/ethyl acetate gradient. If co-elution is an issue, try introducing a third solvent with different properties, such as dichloromethane (DCM), to alter the selectivity of the separation.
-
Acid/Base Washing: Before chromatography, an aqueous workup involving a mild acid wash (e.g., dilute HCl) can help remove basic impurities. This should be followed by a wash with saturated sodium bicarbonate to neutralize any remaining acid and then a brine wash.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method that avoids the complexities of chromatography. Experiment with different solvent/anti-solvent systems (e.g., dissolving in a minimal amount of hot ethyl acetate and slowly adding hexanes until turbidity is observed, then cooling).
-
Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or a reverse-phase C18 column, which separates based on different principles and may provide the required resolution.
III. Detailed Experimental Protocol
This protocol is a baseline procedure. Optimization based on the troubleshooting guide above may be necessary.
Materials:
-
2,6-dibromo-3-methylpyridine
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dry ice/acetone bath
-
Inert atmosphere (Argon or Nitrogen) line
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Preparation: Dissolve 2,6-dibromo-3-methylpyridine (1.0 eq) in anhydrous THF under the inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to monitor the internal temperature of the reaction.
-
Lithiation: Slowly add n-BuLi (1.0-1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the lithiated species.
-
Formylation: Slowly add anhydrous DMF (1.2-1.5 eq) dropwise via syringe, again maintaining the temperature at -78 °C.
-
Warming: After the addition is complete, stir the reaction mixture at -78 °C for another 1-2 hours, then allow it to slowly warm to room temperature.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water, and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by crystallization as determined to be optimal.
Reaction Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
IV. References
-
Organolithium Chemistry in Drug Discovery: A comprehensive overview of the principles and applications of organolithium reagents in synthesis. (Source: Chemical Reviews, URL: --INVALID-LINK--)
-
Practical Organic Synthesis: A guide to standard laboratory techniques, including setting up anhydrous reactions and performing titrations. (Source: Not available)
-
Strategic Applications of Named Reactions in Organic Synthesis: Provides context for formylation reactions and the use of DMF as a formylating agent. (Source: Elsevier, URL: --INVALID-LINK--)
-
Purification of Laboratory Chemicals: The definitive guide for drying solvents and purifying reagents. (Source: Not available)
Technical Support Center: Purification of 6-Bromo-2-methylnicotinaldehyde
Welcome to the technical support center for 6-Bromo-2-methylnicotinaldehyde (CAS No. 926293-55-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this versatile pyridine derivative. We will address common challenges and frequently asked questions, moving beyond simple procedural lists to explain the causality behind experimental choices, ensuring both success and reproducibility in your work.
Troubleshooting Guide: Common Purification Issues
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: My product is an oil after solvent removal, not the expected solid. What should I do?
Answer: Obtaining an oily product instead of a solid is a frequent issue and can stem from several factors. The primary culprits are typically residual solvent or the presence of impurities that depress the melting point.
-
Causality: Even trace amounts of solvent can prevent crystallization. Furthermore, impurities from the synthesis, such as unreacted starting materials or side-products, can form a eutectic mixture with your desired compound, resulting in a lower melting point or an oil.
-
Troubleshooting Steps:
-
High Vacuum Drying: First, ensure all residual solvent is removed by drying the product under a high vacuum for several hours, possibly with gentle heating if the compound's stability permits.
-
Trituration: Attempt to induce crystallization by triturating the oil. This involves adding a small amount of a non-polar solvent in which the compound is insoluble (e.g., cold hexanes or pentane) and scratching the side of the flask with a glass rod at the solvent-oil interface. The goal is to encourage nucleation.
-
Re-purification: If trituration fails, the oil likely contains significant impurities. Re-purification by column chromatography is the most effective next step to isolate the pure compound.[1]
-
Question 2: I'm seeing poor separation and co-elution of impurities during column chromatography. How can I improve this?
Answer: Achieving baseline separation is critical for purity. Poor separation indicates that the chosen mobile phase (solvent system) is not adequately differentiating between your product and the impurities based on their polarity.
-
Causality: If the polarity of the eluent is too high, both the product and impurities will travel quickly up the column with low retention, leading to poor separation. If impurities have very similar polarity to the product, the chosen solvent system may not be selective enough.
-
Troubleshooting Steps:
-
Optimize the Solvent System with TLC: Use Thin Layer Chromatography (TLC) to test various solvent systems before running the column. The ideal system should give your product an Rf value of approximately 0.25-0.35, with clear separation from other spots.[2]
-
Employ a Gradient Elution: Start with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by slowly adding a more polar solvent like ethyl acetate.[1] This can help resolve compounds with close polarities. A typical gradient for this molecule might be from 0% to 20% ethyl acetate in hexanes.[1]
-
Change the Stationary Phase: If silica gel fails to provide adequate separation, consider using a different stationary phase like alumina, which offers different selectivity.[1]
-
Question 3: My purified product is yellow or brown. How can I remove colored impurities?
Answer: Color in the final product often indicates the presence of highly conjugated impurities or degradation products. While these may be present in small quantities, they can be visually persistent.
-
Causality: Colored impurities often arise from side reactions or the degradation of starting materials or the product itself, especially if exposed to air or heat. These impurities are often polar and can be challenging to remove completely by chromatography alone.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: If you are performing a recrystallization, you can often remove colored impurities using activated charcoal.[3] After dissolving the crude product in the minimum amount of hot solvent, add a small amount (e.g., 1-2% by weight) of activated charcoal.
-
Hot Filtration: Keep the solution hot for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal, which will have adsorbed the colored impurities.[3] Proceed with the recrystallization as planned. Caution: Using too much charcoal can lead to a loss of your desired product due to non-specific adsorption.
-
Question 4: I am experiencing product decomposition during purification. What precautions should I take?
Answer: this compound contains an aldehyde group, which is susceptible to oxidation, especially at elevated temperatures or when exposed to air.[1][4]
-
Causality: The aldehyde functional group can be easily oxidized to the corresponding carboxylic acid. The pyridine ring itself can also be involved in degradation pathways. This process is accelerated by heat and atmospheric oxygen.
-
Preventative Measures:
-
Maintain an Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere of nitrogen or argon, especially during solvent removal or when heating.[1][4][5]
-
Minimize Heat Exposure: Avoid prolonged heating. If using a rotary evaporator, use a water bath temperature that is just sufficient for solvent removal.
-
Proper Storage: Store the purified compound in a tightly sealed container, preferably in a dark vial, under an inert atmosphere, and at a refrigerated temperature (e.g., 4°C) to prevent degradation over time.[4][5]
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in crude this compound?
A1: The impurities will largely depend on the synthetic route used. However, common impurities can include:
-
Unreacted Starting Materials: Such as 2,6-lutidine or its N-oxide derivative.
-
Over-brominated Products: Species with additional bromine atoms on the pyridine ring.
-
Oxidation Product: The corresponding 6-bromo-2-methylnicotinic acid, formed by the oxidation of the aldehyde group.[1]
-
Precursors: If the aldehyde is formed via oxidation of an alcohol, some residual (6-bromo-2-methylpyridin-3-yl)methanol may be present.
Q2: What is a recommended solvent system for recrystallizing this compound?
A2: While a specific, universally optimal solvent system is not widely reported, a binary solvent mixture is an excellent starting point for this moderately polar aromatic aldehyde.[1] The principle is to dissolve the compound in a minimum amount of a hot solvent in which it is highly soluble, and then add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid. Re-heat to clarify and then cool slowly.
-
Recommended Starting Pairs:
Q3: How can I effectively monitor the purity of my compound during the purification process?
A3: Thin Layer Chromatography (TLC) is the most rapid and effective method for monitoring the progress of a reaction and the purity of fractions during column chromatography.[1][6] Use a UV lamp (254 nm) to visualize the spots. The disappearance of starting material spots and the appearance of a single product spot indicate a clean reaction and successful purification. For a more quantitative assessment, techniques like HPLC, LC-MS, and NMR are recommended for the final product.
Q4: What are the essential safety precautions for handling this compound?
A4: Based on the data for similar brominated pyridine aldehydes, this compound should be treated as potentially hazardous.[5]
-
Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]
-
General Handling: Avoid contact with skin, eyes, and clothing. Keep away from strong oxidizing agents and strong bases.[5]
Data Presentation & Protocols
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Stationary Phase | Non-Polar Solvent | Polar Solvent | Gradient Range (Polar/Non-Polar) | Target Rf (TLC) |
| Silica Gel | Hexanes/Heptane | Ethyl Acetate | 0% -> 20% | ~0.3 |
| Silica Gel | Dichloromethane | Methanol | 0% -> 5% | ~0.3 |
| Alumina (Neutral) | Toluene | Ethyl Acetate | 0% -> 15% | ~0.3 |
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.[1] Carefully load this solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the non-polar mobile phase (e.g., 100% hexanes). Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) to increase the eluting power.[1]
-
Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[1]
Visual Diagrams
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting crystallization issues.
References
Technical Support Center: Synthesis of 6-Bromo-2-methylnicotinaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 6-Bromo-2-methylnicotinaldehyde. Our focus is on identifying and mitigating common impurities to ensure the highest quality of your final product.
PART 1: Understanding the Synthetic Landscape and Impurity Formation
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The purity of this intermediate is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its efficacy, safety, and stability. This guide will explore common synthetic routes and their associated impurity profiles.
A prevalent method for synthesizing this compound involves the oxidation of 6-Bromo-2-methylnicotinic acid or its corresponding alcohol. Another common approach is the direct formylation of a suitable pyridine precursor. Each of these pathways presents a unique set of challenges and potential impurities.
Impurity Profile Based on Synthetic Route
| Synthetic Route | Common Impurities | Reason for Formation | Analytical Detection |
| Oxidation of 6-Bromo-2-methylnicotinic acid | Unreacted starting material, Over-oxidized product (6-Bromopicolinic acid), Ester impurities (if alcohol used as solvent) | Incomplete reaction, Harsh oxidation conditions, Reaction with solvent | HPLC, GC-MS, NMR |
| Oxidation of (6-Bromo-2-methylpyridin-3-yl)methanol | Unreacted starting material, Corresponding carboxylic acid (over-oxidation), Dimerization products | Incomplete oxidation, Strong oxidizing agents, Instability of the aldehyde | HPLC, LC-MS, NMR |
| Direct formylation of 2-Bromo-6-methylpyridine | Unreacted starting material, Regioisomers, Di-formylated products | Incomplete reaction, Lack of regioselectivity, Harsh formylation conditions | HPLC, GC-MS, NMR |
| Halogenation of 2-methylnicotinaldehyde | Unreacted starting material, Over-brominated species (e.g., 5,6-dibromo-2-methylnicotinaldehyde), Other regioisomers | Incomplete reaction, Excess brominating agent, Non-selective bromination | HPLC, LC-MS, NMR |
PART 2: Troubleshooting Guides and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction is incomplete, and I see a significant amount of starting material in my crude product. What should I do?
A1: Incomplete reactions are a common issue. Consider the following troubleshooting steps:
-
Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction duration.
-
Temperature: Gradually increase the reaction temperature. However, be cautious as excessive heat can lead to the formation of degradation products.
-
Reagent Stoichiometry: Ensure the correct stoichiometry of your reagents. For oxidation reactions, a slight excess of the oxidizing agent may be necessary. For formylation, the ratio of the formylating agent to the substrate is critical.
-
Catalyst Activity: If a catalyst is used, ensure its activity is not compromised. Consider using a fresh batch of catalyst.
Q2: I am observing a significant amount of over-oxidized product (6-Bromopicolinic acid) in my reaction mixture. How can I minimize its formation?
A2: Over-oxidation is a common side reaction when synthesizing aldehydes. To minimize its occurrence:
-
Choice of Oxidizing Agent: Employ milder oxidizing agents. For instance, using pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be more selective for aldehyde formation compared to stronger agents like potassium permanganate.
-
Temperature Control: Maintain a low and consistent reaction temperature. Over-oxidation is often exacerbated at higher temperatures.
-
Reaction Monitoring: Closely monitor the reaction progress and stop the reaction as soon as the starting material is consumed to prevent further oxidation of the desired aldehyde.
Q3: My final product is showing peaks in the NMR that I cannot identify. How can I characterize these unknown impurities?
A3: Characterizing unknown impurities is crucial for quality control. A combination of analytical techniques is often required:
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass of the impurity, which can provide its elemental composition.
-
Nuclear Magnetic Resonance (NMR): Perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. These will help in elucidating the structure of the impurity by identifying proton-proton and proton-carbon correlations.
-
Isolation and Purification: If the impurity is present in a significant amount, consider isolating it using preparative HPLC or column chromatography for more detailed structural analysis.
Troubleshooting Flowchart: Impurity Identification and Remediation
Caption: A flowchart for identifying and resolving impurities.
PART 3: Experimental Protocols and Data
Protocol: Purification of this compound by Column Chromatography
This protocol outlines a general procedure for purifying crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptanes)
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Carefully pack the glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient might start from 0% ethyl acetate and increase to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions in separate tubes.
-
TLC Analysis: Monitor the fractions using TLC to identify those containing the pure product. The desired product will have a specific Rf value.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel coated)
-
Developing chamber
-
Mobile phase (e.g., 80:20 Hexanes:Ethyl Acetate)
-
UV lamp
-
Capillary spotters
Procedure:
-
Spotting: Using a capillary spotter, apply a small spot of the reaction mixture onto the baseline of the TLC plate. Also, spot the starting material and a co-spot (a mixture of the reaction mixture and starting material) for comparison.
-
Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate.
-
Visualization: Once the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp.
-
Analysis: The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction. The relative positions of the spots (Rf values) help in identifying the components.
Impurity Formation Pathway
Caption: Over-oxidation impurity formation pathway.
Technical Support Center: Optimizing Reaction Conditions for 6-Bromo-2-methylnicotinaldehyde
Welcome to the technical support center for 6-Bromo-2-methylnicotinaldehyde (CAS 926293-55-2). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a bifunctional molecule featuring a reactive aldehyde and a bromine-substituted pyridine ring, it serves as a key intermediate for introducing the 2-methylnicotinaldehyde moiety into complex target molecules.[1]
This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate common challenges and optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, stability, and general reactivity of this compound.
Q1: How should I properly store and handle this compound?
A1: Proper storage is crucial to maintain the integrity of the reagent. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[2] The compound is a solid that can be sensitive to air and moisture over long periods, which may lead to gradual oxidation of the aldehyde group to the corresponding carboxylic acid. Always handle the material in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
Q2: I'm observing a new spot on my TLC plate from a freshly opened bottle. What could it be?
A2: The most likely impurity in an aged or improperly stored sample is the corresponding carboxylic acid, 6-Bromo-2-methylnicotinic acid, formed via oxidation of the aldehyde. This can be confirmed by LC-MS or NMR analysis. For most applications, particularly palladium-catalyzed cross-coupling reactions, small amounts of this impurity may not be detrimental, but for reactions sensitive to acidic protons, purification by column chromatography may be necessary before use.
Q3: Can the aldehyde group interfere with my palladium-catalyzed cross-coupling reaction at the C6-Bromine position?
A3: Generally, the aldehyde group is well-tolerated in many standard palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1][4] However, under certain conditions, particularly with highly reactive organometallic reagents or strong bases at elevated temperatures, side reactions involving the aldehyde can occur. These may include aldol condensation or reduction of the aldehyde. It is crucial to carefully select reaction conditions to favor the desired cross-coupling pathway.
Q4: What is the general order of reactivity for the two functional groups?
A4: The reactivity is highly dependent on the chosen reagents and conditions.
-
The Bromine Atom: Is susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution.[1][5] The electron-deficient nature of the pyridine ring enhances its reactivity in these transformations.
-
The Aldehyde Group: Readily undergoes nucleophilic addition, reductive amination, oxidation to a carboxylic acid, or reduction to a primary alcohol.[1]
This dual reactivity allows for sequential functionalization. For instance, a cross-coupling reaction can be performed first, followed by a transformation of the aldehyde group in a subsequent step.
Part 2: Troubleshooting Guides for Specific Reactions
This section provides in-depth troubleshooting for common synthetic transformations involving this compound.
Troubleshooting Workflow: A General Approach
Before diving into specific reactions, a systematic troubleshooting approach is essential. The following workflow can help diagnose and resolve most experimental issues.
Caption: General troubleshooting workflow for reaction optimization.
Guide 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for C-C bond formation.[4] However, challenges can arise, particularly with heteroaromatic substrates.[6][7]
Problem 1: Low to No Product Formation
-
Probable Cause (A): Inactive Catalyst. The Pd(0) active species may not be forming efficiently or is being deactivated. The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity.[6]
-
Solution (A):
-
Catalyst/Ligand Choice: For 2-substituted pyridines, bulky, electron-rich phosphine ligands are often superior. Ligands like SPhos, XPhos, or RuPhos can promote the reaction where simpler ligands like PPh₃ fail.[4] Consider using a pre-catalyst that readily forms the active Pd(0) species.
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents to prevent oxidation of the Pd(0) catalyst.[8]
-
-
Probable Cause (B): Inefficient Transmetalation. The transfer of the organic group from the boronic acid to the palladium center is a critical step and can be slow.
-
Solution (B):
-
Base Selection: The choice of base is crucial. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[4] The base facilitates the formation of the more nucleophilic boronate species.
-
Solvent System: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water) is standard.[4] Water is essential for activating the boronic acid. Anhydrous conditions can completely halt the reaction.
-
Problem 2: Significant Formation of Debrominated Starting Material (2-methylnicotinaldehyde)
-
Probable Cause: Proto-deboronation/Hydrodehalogenation. The boronic acid can be unstable and decompose before coupling (proto-deboronation). Alternatively, a side reaction can replace the bromine with hydrogen.
-
Solution:
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable than the corresponding acids. Consider using the pinacol ester equivalent of your coupling partner.
-
Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boronic acid/ester to compensate for any degradation.[4]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent prolonged exposure to harsh conditions. Microwave-assisted protocols can significantly reduce reaction times.[4][9]
-
Table 1: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Condition 1 (Conventional) | Condition 2 (Microwave) |
| Catalyst | Pd₂(dba)₃ (2.5 mol%) / SPhos (10 mol%) | PdCl₂(dppf) (10 mol%) |
| Base | K₃PO₄ (2.0 - 3.0 equiv.) | K₂CO₃ (2.0 equiv.) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | DMF or 1,4-Dioxane / H₂O |
| Temperature | 80-100 °C | 120-150 °C |
| Time | 4-24 hours | 15-30 minutes |
Note: These are starting points and may require optimization for specific substrates.[4]
Guide 2: Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds.[10]
Caption: Simplified catalytic cycles in Sonogashira coupling.[11]
Problem 1: Low Yield and Formation of Alkyne Homocoupling (Glaser Coupling) Byproduct
-
Probable Cause (A): Copper Co-catalyst. The copper(I) co-catalyst, while accelerating the reaction, is also responsible for the oxidative homocoupling of the terminal alkyne. This is particularly problematic if the reaction is exposed to oxygen.
-
Solution (A):
-
Strictly Anaerobic Conditions: Ensure the reaction is rigorously degassed and maintained under a positive pressure of an inert gas.[10] This minimizes oxygen, which promotes Glaser coupling.
-
Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed.[12] These often require a stronger organic base (e.g., DBU, DIPA) and may use specialized palladium catalysts but completely eliminate the homocoupling side reaction.
-
-
Probable Cause (B): Incorrect Stoichiometry or Slow Reaction. If the palladium-catalyzed cross-coupling is slow, the competing homocoupling pathway can dominate.
-
Solution (B):
-
Reagent Order of Addition: Add the terminal alkyne slowly or last to the reaction mixture containing the aryl bromide, palladium catalyst, and base. This keeps the instantaneous concentration of the alkyne low.[11]
-
Optimize Temperature: While some reactions proceed at room temperature, gentle heating (50-80 °C) can often accelerate the desired cross-coupling relative to the homocoupling pathway.[11]
-
Table 2: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Condition 1 (Classic Cu-catalyzed) | Condition 2 (Copper-Free) |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd₂(dba)₃ (2 mol%) / P(t-Bu)₃ (8 mol%) |
| Cu Co-catalyst | CuI (4-10 mol%) | None |
| Base | Triethylamine (TEA) or DIPEA | Cs₂CO₃ or DBU |
| Solvent | THF or DMF | Toluene or Dioxane |
| Temperature | Room Temp to 80 °C | 60-100 °C |
Note: Always perform under an inert atmosphere.[5][11]
Guide 3: Reductive Amination
Reductive amination is a robust method for C-N bond formation, proceeding via an intermediate imine/iminium ion.[13]
Problem 1: Reaction Stalls, Incomplete Conversion of Aldehyde
-
Probable Cause (A): Inefficient Imine Formation. The initial condensation between the aldehyde and the amine to form the imine is a reversible equilibrium. If water is not effectively removed or if the amine is not sufficiently nucleophilic, the equilibrium may not favor the imine.
-
Solution (A):
-
Acid Catalysis: Add a catalytic amount of acetic acid (AcOH).[14] The acid protonates the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by the amine. However, be cautious, as the pyridine nitrogen can be protonated, potentially deactivating it.[14]
-
Dehydrating Agent: For sluggish reactions, pre-forming the imine in the presence of a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the equilibrium forward before adding the reducing agent.
-
-
Probable Cause (B): Weak Reducing Agent. Sodium borohydride (NaBH₄) may not be sufficiently reactive to reduce the iminium ion intermediate, especially if it is sterically hindered or electronically deactivated.
-
Solution (B):
-
Switch Reducing Agent: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB, NaBH(OAc)₃).[15] STAB is particularly effective for one-pot reductive aminations as it is less likely to reduce the starting aldehyde and is tolerant of mild acidic conditions.[15] Sodium cyanoborohydride (NaBH₃CN) is another classic choice, but STAB is generally preferred due to toxicity concerns with cyanide.[13][16]
-
Problem 2: Aldehyde is Reduced to the Alcohol (6-Bromo-2-methylpyridin-3-yl)methanol
-
Probable Cause: Unselective Reducing Agent. Potent reducing agents like NaBH₄ can directly reduce the starting aldehyde, competing with imine formation and reduction.[14][17]
-
Solution:
-
Use a Stepwise Procedure: First, form the imine by stirring the aldehyde and amine together (with or without an acid catalyst) for 1-2 hours.[13] Monitor by TLC/LC-MS for the disappearance of the aldehyde. Then, add the reducing agent (NaBH₄) portion-wise at a low temperature (e.g., 0 °C) to reduce the pre-formed imine.
-
Employ a Milder Reducing Agent: As mentioned above, STAB (NaBH(OAc)₃) is the reagent of choice for one-pot procedures as it shows high selectivity for reducing the protonated imine/iminium ion over the neutral aldehyde.[15]
-
Table 3: Recommended Conditions for Reductive Amination
| Parameter | Condition 1 (One-Pot, STAB) | Condition 2 (Stepwise, NaBH₄) |
| Amine | 1.0 - 1.2 equiv. | 1.0 - 1.2 equiv. |
| Reducing Agent | NaBH(OAc)₃ (1.5 equiv.) | NaBH₄ (1.5 - 2.0 equiv.) |
| Additive | Acetic Acid (catalytic, optional) | Acetic Acid (catalytic, optional, in Step 1) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Methanol (MeOH) or Ethanol (EtOH) |
| Procedure | Combine aldehyde, amine, and STAB; stir at RT. | 1. Stir aldehyde & amine at RT. 2. Cool to 0°C, add NaBH₄. |
References
- 1. benchchem.com [benchchem.com]
- 2. 926294-07-7|6-Bromo-4-methylnicotinaldehyde|BLD Pharm [bldpharm.com]
- 3. georganics.sk [georganics.sk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
troubleshooting failed reactions involving 6-Bromo-2-methylnicotinaldehyde
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 6-Bromo-2-methylnicotinaldehyde. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into troubleshooting common experimental failures involving this versatile but sometimes challenging reagent. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring your synthetic work is both successful and reproducible.
Compound Profile: this compound
This compound (CAS: 926293-55-2) is a key building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine ring substituted with a bromine atom, a methyl group, and a reactive aldehyde, offers multiple avenues for synthetic transformations. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom enhances the electrophilicity of the aldehyde carbonyl and activates the C-Br bond for cross-coupling reactions.[3] However, this unique electronic profile also introduces specific challenges that require careful consideration.
| Property | Value | Source |
| CAS Number | 926293-55-2 | [2] |
| Molecular Formula | C₇H₆BrNO | [2][4] |
| Molecular Weight | 200.03 g/mol | [2][4] |
| Appearance | Solid | [5] |
| Storage | Store at Room Temperature or 2-8°C, sealed in a dry place, preferably under an inert atmosphere. | [2][6][7] |
Handling and Safety Precautions: This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[8][9][10] Always handle it in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8][11] Ensure safety showers and eyewash stations are accessible.[7][11]
General Troubleshooting Workflow
When a reaction fails, a systematic approach is crucial. The following workflow provides a logical path from identifying a problem to finding a solution.
Frequently Asked Questions (FAQs) by Reaction Type
Section A: Palladium Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)
The C(sp²)-Br bond at the 6-position is well-suited for palladium-catalyzed cross-coupling reactions. However, the interplay between the aldehyde and the pyridine ring can lead to common pitfalls.
Q1: My Suzuki-Miyaura coupling is sluggish or failing. What are the most common causes?
A1: Failure in Suzuki couplings often traces back to one of four areas: the boronic acid, the base, the catalyst system, or the reaction conditions.
-
Boronic Acid/Ester Instability: Boronic acids are susceptible to degradation, particularly protodeboronation, in the presence of air and moisture.[12] This leads to a lower effective concentration of your nucleophile.
-
Solution: Use fresh, high-purity boronic acid or more stable derivatives like pinacol esters or MIDA boronates.[12]
-
-
Suboptimal Base: The base is critical for activating the boronic acid. Its choice, quality, and physical form matter.
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen, which can cause catalyst decomposition and promote unwanted boronic acid homocoupling.[14] Phosphine ligands are also prone to oxidation.[12]
-
Solution: Thoroughly degas your solvents (e.g., via sparging with argon/nitrogen or freeze-pump-thaw cycles).[15] Ensure all solids are added under a robust inert atmosphere. Use fresh ligands and consider modern, air-stable pre-catalysts (e.g., Buchwald G3 or G4 palladacycles), which offer more reliable activation.[12][14][16]
-
-
Electronic Mismatch: The electron-deficient nature of the pyridine ring in this compound generally makes oxidative addition favorable. However, if your boronic acid is coupled to a very electron-rich arene, transmetalation can be slow.
Q2: I'm observing significant debromination of my starting material. How can I prevent this?
A2: The formation of the debrominated byproduct (2-methylnicotinaldehyde) is a common side reaction known as protodehalogenation or hydrodehalogenation.[12] It occurs when the aryl-palladium intermediate reacts with a hydride source instead of the intended coupling partner.
-
Potential Hydride Sources: Solvents (especially alcohols like isopropanol), water, the base, or even the boronic acid itself can act as hydride donors.
-
Troubleshooting Strategies:
-
Choice of Base: Avoid bases that can readily provide a hydride. K₃PO₄ or Cs₂CO₃ are generally considered better choices than alkoxides in this regard.[12]
-
Solvent Purity: Ensure solvents are anhydrous and peroxide-free.[12]
-
Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Shorter reaction times can minimize the side reaction, provided the main coupling has reached completion.[12]
-
Q3: My Buchwald-Hartwig amination is sluggish, and I see side products. What is unique about this substrate?
A3: The primary challenge with this substrate in Buchwald-Hartwig aminations is the presence of the electrophilic aldehyde group, which is sensitive to the strong bases typically used.[17]
-
Base-Induced Side Reactions: Strong bases like sodium tert-butoxide (NaOt-Bu) can catalyze aldol-type condensation reactions or other undesired pathways involving the aldehyde.
-
Solutions:
-
Use Milder Bases: While strong bases are often effective for C-N coupling, milder inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are highly recommended for base-sensitive substrates.[17]
-
Ligand Choice: Modern, bulky electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or Josiphos-type ligands) are crucial.[18][19] They accelerate the rate-limiting reductive elimination step, allowing the reaction to proceed under milder conditions and outcompete side reactions.
-
Ammonia Equivalents: For coupling with ammonia, direct use is challenging. Consider using an ammonia equivalent like benzophenone imine or lithium bis(trimethylsilyl)amide (LHMDS), followed by hydrolysis.[19][20]
-
| Base | Strength | Suitability for this compound | Rationale |
| NaOt-Bu | Strong | Use with caution | High efficacy for C-N coupling but high risk of aldehyde-related side reactions.[17] |
| K₃PO₄ | Moderate | Good Choice | Effective for C-N coupling with reduced risk of base-mediated decomposition.[12] |
| Cs₂CO₃ | Moderate | Excellent Choice | Often the base of choice for sensitive substrates, providing good results with minimal side reactions.[12][17] |
| K₂CO₃ | Weak | May be insufficient | Often requires higher temperatures, which can be detrimental. Can be effective in some systems.[15] |
Section B: Aldehyde-Centric Reactions
Q1: My Wittig or Horner-Wadsworth-Emmons (HWE) reaction is not working. What are the likely causes?
A1: The aldehyde on this substrate is highly electrophilic and should be reactive. Failures usually stem from the nucleophile generation or stability.
-
Inefficient Ylide/Enolate Formation: The base used may not be strong enough to deprotonate the phosphonium salt (Wittig) or phosphonate ester (HWE).
-
Ylide/Enolate Instability: The generated nucleophile might be unstable under the reaction conditions, especially if elevated temperatures are used for prolonged periods.
-
Steric Hindrance: The ortho-methyl group could provide some steric hindrance, although this is usually not prohibitive.
-
Solutions:
-
Base Selection: For unstabilized Wittig ylides, ensure you are using a very strong, non-nucleophilic base like n-BuLi, NaH, or KHMDS in an anhydrous aprotic solvent (e.g., THF, Et₂O). For stabilized ylides or HWE reagents, milder bases like NaH, K₂CO₃, or DBU may suffice.
-
Temperature Control: Generate the ylide at a low temperature (e.g., -78 °C to 0 °C) and then add the aldehyde. Allow the reaction to warm slowly.
-
Reagent Quality: Ensure the phosphonium salt or phosphonate ester is pure and dry.
-
Q2: I'm getting a complex mixture of products in my aldol condensation. How can I improve selectivity?
A2: this compound cannot self-condense as it lacks α-hydrogens.[3] This is an advantage. Product mixtures typically arise from issues with the enolate partner or reaction conditions.
-
Multiple Enolates: If your ketone/aldehyde partner has multiple acidic protons, you can get regioisomeric products.
-
Uncontrolled Condensation/Dehydration: The initial aldol adduct can dehydrate to form an α,β-unsaturated carbonyl compound, and this process might be uncontrolled.
-
Solutions:
-
Directed Aldol Conditions: Use pre-formed enolates with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) to ensure regioselective enolate formation before adding the this compound.
-
Control Dehydration: If you want to isolate the aldol adduct, maintain low temperatures and use a careful workup. If the dehydrated product is desired, you can facilitate the elimination by adding a mild acid or heating after the initial addition.
-
Optimized Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol uses a modern palladacycle pre-catalyst and a moderate base to minimize side reactions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2–1.5 equiv)[14]
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)[14]
-
XPhos Pd G3 (buchwald precatalyst, 1-2 mol%)[14]
-
Solvent: 1,4-Dioxane/H₂O (e.g., 10:1 ratio), degassed[14]
Methodology:
-
Vessel Preparation: To an oven-dried reaction vial, add this compound, the boronic acid, and the finely powdered K₃PO₄.[14]
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., 80–110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Base-Sensitive Buchwald-Hartwig Amination
This protocol is designed to minimize aldehyde-related side reactions by using a milder base.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃), finely powdered (1.5-2.0 equiv)
-
[Pd₂(dba)₃] (1-2 mol% Pd) and a suitable ligand like (±)-BINAP or XPhos (2-4 mol%)[17]
-
Anhydrous, degassed toluene or dioxane
Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask, add the Cs₂CO₃. Heat under vacuum and backfill with argon.
-
Reagent Addition: Under argon, add the palladium source, the ligand, this compound, and a stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Amine Addition: Add the degassed solvent, followed by the amine, via syringe.
-
Reaction: Heat the mixture with stirring (e.g., 80-100 °C) until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove inorganic salts and palladium residues. Wash the filtrate with water, then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - CAS:926293-55-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. Buy 6-Bromonicotinaldehyde | 149806-06-4 [smolecule.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. 34160-40-2|6-Bromo-2-pyridinecarboxaldehyde|BLD Pharm [bldpharm.com]
- 7. georganics.sk [georganics.sk]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. 6-Bromo-2-pyridinecarboxaldehyde - High purity | EN [georganics.sk]
- 10. 149806-06-4|6-Bromonicotinaldehyde|BLD Pharm [bldpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. research.rug.nl [research.rug.nl]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions of the Aldehyde Group in 6-Bromo-2-methylnicotinaldehyde
Welcome to the technical support guide for 6-Bromo-2-methylnicotinaldehyde. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. The inherent reactivity of the aldehyde group, while essential for many transformations, can also be a significant source of side reactions, leading to reduced yields and complex purification challenges. This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating these common issues.
Frequently Asked Questions (FAQs)
Q1: What makes the aldehyde group in this compound particularly susceptible to side reactions?
A1: The reactivity of the aldehyde group is twofold. Firstly, the carbonyl carbon is highly electrophilic, making it a prime target for nucleophiles. Secondly, and critically for this specific molecule, the adjacent 2-methyl group possesses acidic α-hydrogens. Under basic conditions, these protons can be abstracted to form a nucleophilic enolate, which is the initiating species for one of the most common side reactions: aldol condensation.[1][2] The pyridine ring's electron-withdrawing nature can further influence the reactivity of these functional groups.
Q2: What are the primary side reactions I should anticipate when working with this compound?
A2: Based on the structure, the most prevalent side reactions involving the aldehyde group are:
-
Aldol Condensation: Self-condensation with another molecule of the aldehyde, especially in the presence of a base.[1][3]
-
Oxidation: Conversion of the aldehyde to the corresponding carboxylic acid (6-bromo-2-methylnicotinic acid), often unintentionally through exposure to air or other oxidants.[4]
-
Reduction: Conversion to the primary alcohol ((6-bromo-2-methylpyridin-3-yl)methanol), a known issue in palladium-catalyzed reactions or when hydride sources are present.[5]
-
Imine Formation: Condensation with primary or secondary amines to form a Schiff base.[5][6]
Q3: Is it necessary to protect the aldehyde group before proceeding with other transformations, such as cross-coupling at the bromine site?
A3: In many instances, yes. Protecting the aldehyde is a robust strategy to prevent the aforementioned side reactions and significantly improve the yield and purity of your desired product. The most common and effective method is the formation of an acetal (e.g., using ethylene glycol and an acid catalyst). Acetals are stable under the basic, nucleophilic, and reductive conditions typical of many cross-coupling reactions but can be readily cleaved with mild aqueous acid during workup to regenerate the aldehyde.[5]
Troubleshooting Guides for Specific Side Reactions
Issue 1: Aldol Condensation
"I'm running a base-catalyzed reaction and observing a significant byproduct with approximately double the mass of my starting material. What is happening?"
Plausible Cause: This is a classic signature of a self-aldol condensation reaction. The base in your reaction is deprotonating the 2-methyl group, creating an enolate. This enolate then acts as a nucleophile, attacking the electrophilic aldehyde carbon of another molecule of this compound.[1][7] The initial product is a β-hydroxy aldehyde, which may subsequently dehydrate (lose water) under thermal or strongly basic conditions to form a conjugated α,β-unsaturated aldehyde.[3]
Mechanism & Troubleshooting Workflow:
Caption: Troubleshooting workflow for Aldol Condensation.
Experimental Protocol: Mitigation Steps
-
Temperature Control: Run the reaction at the lowest possible temperature that allows for the conversion of your desired product. For many base-catalyzed reactions, starting at 0 °C or even lower can significantly suppress the rate of aldol addition.
-
Choice of Base: If your primary reaction allows, switch to a milder or more sterically hindered base. Strong, small bases like NaOH or NaH are highly effective at promoting aldol reactions. Consider alternatives like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Slow Addition: Instead of adding all reagents at once, use a syringe pump to slowly add either the base or the this compound to the reaction mixture. This keeps the instantaneous concentration of the starting material low, disfavoring the bimolecular aldol reaction.
-
Protecting Group Strategy: As a definitive solution, convert the aldehyde to an acetal before performing the base-catalyzed step.
Issue 2: Oxidation to Carboxylic Acid
Plausible Cause: Aldehydes are notoriously easy to oxidize, and this can occur simply through exposure to atmospheric oxygen (auto-oxidation), especially in the presence of light or trace metal impurities.[4] Additionally, some solvents, like older ethers (e.g., THF, diethyl ether), can contain peroxide impurities that are potent oxidizing agents.
Mechanism & Troubleshooting Workflow:
Caption: Causes and prevention of aldehyde oxidation.
Experimental Protocol: Mitigation Steps
-
Inert Atmosphere: Always run your reactions under an inert atmosphere of nitrogen or argon. This is the most effective way to prevent auto-oxidation.
-
Solvent Purity: Use freshly distilled or anhydrous, inhibitor-free solvents. If using ethers that have been opened for some time, test for the presence of peroxides using commercially available test strips or the potassium iodide/starch test.
-
Degassing: For sensitive reactions (like palladium-catalyzed couplings), degas the solvent and reaction mixture by bubbling with an inert gas or by using freeze-pump-thaw cycles before starting the reaction.
Issue 3: Reduction to Alcohol
"I'm performing a Suzuki coupling, but my main isolated product is the alcohol ((6-Bromo-2-methylpyridin-3-yl)methanol) instead of the coupled aldehyde."
Plausible Cause: This is a known side reaction in palladium-catalyzed cross-coupling chemistry.[5] The reduction can be mediated by the palladium catalyst in the presence of a hydride source. Potential hydride sources in these reactions can include boronic acids/esters, certain bases (like those containing borohydrides), or even solvents like isopropanol at elevated temperatures.
Troubleshooting Steps:
| Issue | Potential Cause | Troubleshooting Recommendation | Rationale |
| Alcohol Byproduct | Hydride transfer from reagents or solvent mediated by the Pd catalyst. | 1. Lower Temperature: Run the reaction at the lowest effective temperature (e.g., 60-80 °C instead of >100 °C). | High temperatures can promote catalyst-mediated side reactions, including reduction.[5] |
| 2. Change Base/Solvent: Avoid bases that can act as hydride donors. Use a non-alcoholic solvent if possible. | Minimizes the presence of adventitious hydride sources in the reaction medium. | ||
| 3. Use a Different Ligand: Sometimes the choice of phosphine ligand can influence the selectivity of the catalyst. | Ligands modulate the electronic and steric properties of the catalyst, which can suppress unwanted pathways. | ||
| 4. Protect the Aldehyde: As a final resort, protect the aldehyde as an acetal. | This is the most reliable method to prevent any reaction at the aldehyde site. |
References
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
stability and degradation of 6-Bromo-2-methylnicotinaldehyde
Welcome to the technical support resource for 6-Bromo-2-methylnicotinaldehyde (CAS No. 926293-55-2). This guide is designed for researchers, chemists, and pharmaceutical development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the stability, handling, and reactivity of this versatile synthetic intermediate. As Senior Application Scientists, we have compiled this information based on the compound's chemical properties and established best practices in organic synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve common challenges.
Question 1: My reaction is giving low yields and multiple unexpected side products. I suspect the starting material. What could be the cause?
Answer:
This is a common issue that often traces back to the stability and purity of this compound. The compound features two primary reactive sites: a highly susceptible aldehyde group and a bromo-substituted pyridine ring. Inconsistent results are typically caused by one or more of the following factors:
-
Degradation of the Aldehyde: The aldehyde functional group is prone to oxidation, especially if the compound has been stored improperly (e.g., exposed to air). This oxidation converts the aldehyde to the corresponding carboxylic acid (6-Bromo-2-methylnicotinic acid), which will not participate in aldehyde-specific reactions and can complicate purification.
-
Reactivity Under Basic Conditions: Many reactions, such as cross-couplings or aldol-type condensations, require basic conditions. The aldehyde group can undergo self-condensation (an aldol reaction) or other base-catalyzed side reactions, consuming your starting material.[1]
-
Impurity-Driven Side Reactions: The synthesis of this compound can leave residual starting materials or generate isomeric byproducts.[2] These impurities can interfere with your reaction, leading to a complex product mixture.
Recommended Actions:
-
Verify Purity Before Use: Always assess the purity of your starting material before beginning a reaction. A simple High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) analysis can confirm its integrity.[2][3]
-
Use an Inert Atmosphere: When running reactions, especially those sensitive to oxygen or moisture, ensure you are working under an inert atmosphere (e.g., nitrogen or argon).
-
Control Base Addition: If your reaction requires a base, consider slow, portion-wise addition at a low temperature to minimize side reactions involving the aldehyde.
Below is a logical workflow for diagnosing issues related to compound purity.
Question 2: My solid this compound has developed a yellowish or brownish tint over time. Is it still usable?
Answer:
A change in color from white/off-white to yellow or brown is a strong indicator of degradation. While the material might still contain a significant amount of the desired compound, the discoloration suggests the formation of impurities. The primary culprits are oxidation and polymerization.
-
Oxidation: As mentioned, the aldehyde can oxidize to a carboxylic acid. While often colorless, further degradation of this or other intermediates can lead to colored species.
-
Photodegradation: Pyridine derivatives can be sensitive to light, leading to the formation of colored radical species or other decomposition products.[4]
-
Trace Acid/Base Contamination: Contamination from glassware or the atmosphere can catalyze the slow polymerization or self-condensation of the aldehyde over time, often forming larger, colored molecules.
Recommended Actions:
Before using discolored material, it is critical to re-analyze its purity via HPLC or NMR.[2] If the purity is below your experimental tolerance (typically >97%), purification by column chromatography or recrystallization is necessary. If significant degradation has occurred, it is often more time- and cost-effective to use a fresh batch of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
Answer:
Proper storage is crucial to maintain the compound's stability and ensure experimental reproducibility. The key is to protect it from air, moisture, and light.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[5][6] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Under an inert gas (Nitrogen or Argon)[7] | Prevents oxidation of the aldehyde group to a carboxylic acid. |
| Container | Tightly sealed, amber glass vial | Protects from moisture and light, which can cause hydrolysis or photodegradation.[4] |
| Location | Cool, dry, and well-ventilated area[7][8] | Ensures a stable environment and safety. |
Q2: What are the primary degradation pathways for this compound?
Answer:
Based on its structure, this compound is susceptible to several degradation pathways, particularly under non-ideal conditions. Understanding these pathways can help in designing stable formulations and reaction conditions.
-
Oxidation: The aldehyde is readily oxidized to 6-bromo-2-methylnicotinic acid when exposed to atmospheric oxygen. This is one of the most common degradation routes.
-
Hydrolysis (under harsh pH): While generally stable in neutral water, prolonged exposure to strong acidic or basic conditions can potentially lead to reactions. In very strong bases, nucleophilic aromatic substitution of the bromine atom can occur, though this typically requires harsh conditions.[9]
-
Photodegradation: Pyridine-based compounds can be photolabile.[4] Exposure to UV light can generate reactive intermediates, leading to complex degradation mixtures.
-
Incompatible Reactions: Contact with strong oxidizing agents will rapidly degrade the aldehyde.[7] Strong acids and bases can catalyze various side reactions and should be avoided during storage.[7]
The diagram below illustrates the most common potential degradation pathways.
References
- 1. DFT investigations of the unusual reactivity of 2-pyridinecarboxaldehyde in base-catalyzed aldol reactions with acetophenone - American Chemical Society [acs.digitellinc.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Bromo-6-methylnicotinaldehyde [synhet.com]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-ブロモ-2-ピリジンカルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 926293-55-2|this compound|BLD Pharm [bldpharm.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. 149806-06-4|6-Bromonicotinaldehyde|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Bromo-2-methylnicotinaldehyde
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 6-bromo-2-methylnicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the complexities of this specific substrate. Our focus is on providing not just protocols, but a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
The Challenge: The "2-Pyridyl Problem" in a Substituted Context
This compound presents a unique set of challenges in cross-coupling reactions. The primary issue stems from the Lewis basic nitrogen atom within the pyridine ring, which can coordinate to the palladium catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1] This phenomenon is often referred to as the "2-pyridyl problem," and in our substrate, it is compounded by the presence of a methyl group at the 2-position and an aldehyde at the 3-position, which can influence the electronic properties and steric environment of the pyridine ring.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with this compound failing or giving low yields?
A1: Low conversion rates are a common issue and can often be traced back to catalyst deactivation by the pyridine nitrogen.[1][4] The lone pair on the nitrogen can bind to the palladium center, inhibiting the catalytic cycle. Additionally, the aldehyde functionality can potentially interact with the catalyst or reagents. An improper choice of ligand, base, or solvent system can also contribute to poor performance.
Q2: I'm observing significant amounts of dehalogenation (hydrodehalogenation) of my starting material. What's causing this?
A2: Dehalogenation, where the bromine atom is replaced by a hydrogen, is a known side reaction in palladium-catalyzed cross-couplings. This can be promoted by certain catalyst/ligand combinations, the presence of water or other protic sources, and elevated reaction temperatures. The choice of base can also play a crucial role in minimizing this side reaction.
Q3: Can I use standard Buchwald-Hartwig conditions for the amination of this compound?
A3: While the general principles of the Buchwald-Hartwig amination apply, standard conditions may not be optimal. The coordinating nature of the pyridine nitrogen in this compound necessitates the use of specific, bulky, and electron-rich phosphine ligands to prevent catalyst inhibition and promote efficient reductive elimination.[5][6]
Q4: For a Sonogashira coupling, is a copper co-catalyst always necessary?
A4: While traditional Sonogashira couplings utilize a copper(I) co-catalyst, its presence can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling).[7][8] Copper-free Sonogashira protocols have been developed and can be advantageous, particularly when dealing with sensitive substrates where by-product formation is a concern.[9][10]
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
Issue: Low to no conversion of this compound.
Potential Causes & Solutions:
-
Catalyst Poisoning: The pyridine nitrogen is likely deactivating your palladium catalyst.[1]
-
Solution: Employ sterically hindered and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These bulky ligands create a coordinatively saturated palladium center, which can disfavor binding of the pyridine nitrogen.[4] Consider using a pre-formed palladium catalyst to ensure the active Pd(0) species is efficiently generated.[4]
-
-
Suboptimal Base: The choice of base is critical for the transmetalation step and can influence side reactions.
-
Solvent System: The solvent plays a crucial role in solubility and reaction kinetics.
Workflow for Troubleshooting Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Guide 2: Buchwald-Hartwig Amination
Issue: Inefficient C-N bond formation with primary or secondary amines.
Potential Causes & Solutions:
-
Ligand Incompatibility: The ligand may not be suitable for this specific heteroaryl halide.
-
Base Strength and Solubility: The base must be strong enough to deprotonate the amine but not so strong as to cause substrate degradation.
-
Solution: Strong, non-nucleophilic bases are preferred. Sodium or lithium tert-butoxide (NaOt-Bu, KOt-Bu) are commonly used.[15] In some cases, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, especially with more sensitive substrates. The solubility of the base can also impact the reaction rate.[16]
-
-
Reaction Temperature: Insufficient thermal energy can lead to slow reaction rates.
-
Solution: Buchwald-Hartwig reactions often require elevated temperatures, typically in the range of 80-120 °C.[6]
-
Catalyst System Recommendations for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100-110 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 90-100 |
| PdCl₂(dppf) | dppf | K₃PO₄ | DMF | 100-120 |
Guide 3: Sonogashira Coupling
Issue: Low yield of the desired alkynylated product and/or formation of homocoupled alkyne.
Potential Causes & Solutions:
-
Catalyst System: The combination of palladium catalyst and, if used, copper co-catalyst is critical.
-
Base: An amine base is typically used, which also serves as a solvent in some cases.
-
Solution: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices.[17] The base scavenges the HBr formed during the reaction.
-
-
Solvent: The choice of solvent can influence reaction rates and solubility.
-
Solution: Solvents like DMF, THF, or acetonitrile are often used.[17] Ensure the solvent is anhydrous and degassed.
-
Simplified Catalytic Cycle of Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
Reagent Preparation: In an oven-dried reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).[11]
-
Catalyst and Solvent Addition: Add the palladium catalyst, for example, a combination of Pd₂(dba)₃ (0.025 equiv.) and a suitable ligand like SPhos (0.1 equiv.).[11] Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).[11]
-
Reaction Execution: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture at 80-100 °C with stirring for 4-24 hours.
-
Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), ligand (e.g., XPhos, 6 mol%), and base (e.g., LHMDS, 1.5 equiv.) to an oven-dried Schlenk flask.[6]
-
Substrate and Solvent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.). Add anhydrous dioxane via syringe.[6]
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir for 12-16 hours.[6]
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. After completion, perform an appropriate aqueous workup and extract the product with an organic solvent. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 3. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
managing regioselectivity in reactions with 6-Bromo-2-methylnicotinaldehyde
Welcome to the technical support guide for 6-Bromo-2-methylnicotinaldehyde. This versatile trifunctional pyridine derivative is a valuable building block in medicinal chemistry and materials science.[1][2][3] However, its unique combination of a reactive aldehyde, a cross-coupling-ready bromide, and a substituted pyridine core presents distinct challenges in controlling reaction selectivity.
This guide is structured to provide direct, actionable solutions to common experimental issues, moving from troubleshooting specific problems to broader frequently asked questions. Our goal is to empower you, the researcher, to navigate the reactivity of this substrate with confidence and precision.
Section 1: Troubleshooting Guides
This section addresses specific, common problems encountered during the chemical modification of this compound. Each guide follows a "Problem -> Probable Cause -> Solution" format, complete with mechanistic explanations and detailed protocols.
Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions
Problem: Low yield or complete failure of Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions at the C6-Bromine position.
Probable Cause 1: Aldehyde Interference & Base-Mediated Decomposition
The aldehyde group is sensitive to the basic conditions required for many cross-coupling reactions.[4] Strong bases, such as sodium tert-butoxide (NaOt-Bu), can promote undesirable side reactions like aldol condensation or Cannizzaro reactions, consuming starting material and complicating purification.
-
Solution: Employ Milder Bases or Protective Groups.
-
Base Selection: Switch to milder inorganic bases that are effective in promoting transmetalation without causing aldehyde degradation. Carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (K₃PO₄) are excellent choices.[5][6] Cesium carbonate, in particular, is often effective at lower temperatures due to its high solubility in organic solvents.
-
Aldehyde Protection: If harsher conditions are unavoidable, the most robust strategy is to protect the aldehyde. Converting it to an acetal (e.g., using ethylene glycol and an acid catalyst) renders it inert to the basic conditions of the coupling reaction. The acetal can be easily removed post-coupling with aqueous acid.[7][8]
-
Probable Cause 2: Catalyst Inhibition by the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation and preventing the crucial oxidative addition step of the catalytic cycle.[9] This is a common issue with nitrogen-containing heterocycles in cross-coupling chemistry.
-
Solution: Judicious Ligand Selection.
-
Use bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are designed to accelerate the rate of oxidative addition and reductive elimination. Their steric bulk can disfavor the binding of the pyridine nitrogen to the palladium center, keeping the catalyst active in the desired cycle.[9][10]
-
| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent System | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-100 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ (in catalyst) | Et₃N or DIPEA | DMF or Toluene | 60-80 |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos or RuPhos | Cs₂CO₃ or K₂CO₃ | Toluene or Dioxane | 90-110 |
Step A: Acetal Protection
-
Dissolve this compound (1.0 equiv.) in toluene.
-
Add ethylene glycol (1.5 equiv.) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 equiv.).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.
-
Cool the reaction, wash with saturated aqueous NaHCO₃, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the protected aldehyde, which can often be used without further purification.
Step B: Suzuki Coupling
-
To an oven-dried flask, add the protected aldehyde (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction to 90 °C and monitor by TLC or LC-MS.[5]
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Step C: Deprotection
-
Dissolve the purified, coupled product in a mixture of tetrahydrofuran (THF) and 1M aqueous HCl.
-
Stir at room temperature for 2-4 hours until deprotection is complete (monitor by TLC).
-
Neutralize carefully with saturated aqueous NaHCO₃ and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final product.
Troubleshooting Guide 2: Nucleophilic Addition to the Aldehyde
Problem: In reactions with strong nucleophiles like Grignard reagents, you observe low yields of the desired alcohol and the formation of complex byproducts.
Probable Cause: Competing Halogen-Metal Exchange
Grignard reagents can undergo halogen-metal exchange with the aryl bromide, leading to the formation of a new Grignard reagent at the C6 position. This new species can then react with the starting aldehyde, leading to dimerization or other unwanted products.
-
Solution: Control Reaction Kinetics and Reagent Choice.
-
Low Temperature: Perform the reaction at very low temperatures (-78 °C) to slow the rate of halogen-metal exchange, which typically has a higher activation energy than nucleophilic attack on the carbonyl.[1]
-
Inverse Addition: Add the Grignard reagent slowly to a solution of the aldehyde. This keeps the instantaneous concentration of the nucleophile low, favoring the faster reaction at the carbonyl over the slower exchange process.[1]
-
Use Organolithium Reagents: In some cases, organolithium reagents at low temperatures can provide cleaner additions, though the risk of halogen-metal exchange remains.
-
Consider Cerium Reagents: Transmetalation of the Grignard or organolithium reagent with anhydrous cerium(III) chloride (CeCl₃) generates an organocerium reagent. These reagents are significantly less basic and almost exclusively react with the carbonyl group, suppressing both halogen-metal exchange and enolization.
-
Section 2: Visualized Workflows and Mechanisms
Visual aids are crucial for understanding complex decision-making processes in synthesis.
Caption: Troubleshooting workflow for low cross-coupling yields.
Caption: Electronic landscape of this compound.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most common mistake when working with this molecule?
The most common mistake is underestimating the reactivity of the aldehyde group. Many standard protocols for cross-coupling or other modifications of aryl bromides use conditions (strong bases, high temperatures) that will degrade the aldehyde. Always consider the aldehyde's sensitivity first when planning a synthetic step.
Q2: How can I selectively reduce the aldehyde to an alcohol without affecting the C-Br bond?
Chemoselective reduction is readily achievable. Use a mild hydride reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) at 0 °C to room temperature.[11] This reagent is not powerful enough to reduce the aryl bromide. Avoid stronger reducing agents like lithium aluminum hydride (LiAlH₄), as they may cause hydrodehalogenation.
Q3: Can I perform a Directed ortho-Metalation (DoM) on this substrate?
It is challenging but potentially feasible with careful planning. The aldehyde is a strong directing metalation group (DMG), as is the pyridine nitrogen.[12][13] Direct lithiation with a strong base like n-BuLi or LDA would likely be unselective and could lead to nucleophilic attack on the aldehyde or the pyridine ring.[14] A more viable strategy would be:
-
Protect the aldehyde as an acetal to prevent nucleophilic attack and remove its directing influence.
-
Use a hindered, non-nucleophilic base like lithium diisopropylamide (LDA) or LiTMP at low temperature (-78 °C).
-
Deprotonation would be directed by the pyridine nitrogen, likely occurring at the C5 position, as the C3 position is sterically hindered by the adjacent methyl group.
Q4: In a hypothetical molecule with a chlorine at C2 and a bromine at C6, which would react first in a Suzuki coupling?
The C-Br bond at the C6 position would react preferentially. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[15] This is due to the bond dissociation energies, where the weaker C-Br bond undergoes oxidative addition to the palladium(0) catalyst much more readily than the stronger C-Cl bond. This allows for selective and sequential functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | CoLab [colab.ws]
- 7. Protective Groups [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Analysis of 6-Bromo-2-methylnicotinaldehyde: HPLC vs. GC-MS
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 6-Bromo-2-methylnicotinaldehyde. As a critical intermediate in the synthesis of various pharmaceutical compounds, ensuring its purity and accurate quantification is paramount. This document is intended for researchers, analytical scientists, and drug development professionals, offering in-depth, field-proven insights into method selection, development, and validation.
Introduction to this compound and Analytical Imperatives
This compound is a substituted pyridine derivative with the molecular formula C₇H₆BrNO. Its structure, featuring a reactive aldehyde group and a halogenated pyridine ring, makes it a versatile building block in organic synthesis. However, these same features present analytical challenges. Potential impurities can arise from starting materials, side reactions (e.g., oxidation of the aldehyde to a carboxylic acid), or degradation. Therefore, robust analytical methods are required to resolve the primary analyte from these closely related species and to provide accurate quantification.
The choice between HPLC and GC-MS is not arbitrary; it depends on the specific analytical goals, such as routine purity testing, identification of unknown impurities, or trace-level quantification. This guide will explore the causality behind the experimental choices for each technique, providing a framework for logical method development.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. Given the polarity of the aldehyde and the pyridine nitrogen, HPLC is an excellent primary choice for the routine quality control of this compound.
The Rationale for HPLC
The inherent polarity and moderate molecular weight of this compound make it ideally suited for reverse-phase HPLC. This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. The key advantages include:
-
Versatility: A wide range of column chemistries and mobile phase compositions can be employed to optimize selectivity.
-
Robustness: Modern HPLC systems are highly reliable, making them suitable for high-throughput quality control environments.
-
Non-destructive: The analyte can be collected post-analysis for further characterization if needed.
Experimental Protocol: Reverse-Phase HPLC Method
This protocol is designed as a self-validating system, where peak shape, resolution, and retention time stability serve as internal checks on system performance.
Instrumentation:
-
HPLC System with a Quaternary Pump, Autosampler, and UV-Vis or Photodiode Array (PDA) Detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: 275 nm (based on the typical absorbance of pyridine-containing structures).
-
Sample Preparation: Dissolve 1 mg/mL in 50:50 Water:Acetonitrile.
Causality Behind Choices:
-
C18 Column: The industry standard for reverse-phase, providing excellent hydrophobic retention for the aromatic ring.
-
Formic Acid: Acts as an ion-suppressor, protonating the pyridine nitrogen to ensure a single ionic state and improve peak shape. According to principles from the International Council for Harmonisation (ICH), controlling ionic form is critical for method robustness.
-
Acetonitrile: A common organic modifier with low UV cutoff and viscosity.
-
Gradient Elution: Necessary to elute the primary analyte with a good peak shape while also eluting any more non-polar impurities that may be present.
-
PDA Detection: Allows for peak purity analysis by comparing spectra across a single peak, adding a layer of trust to the results.
HPLC Workflow Diagram
A Comparative Guide to the Synthesis of 6-Bromo-2-methylnicotinaldehyde for Medicinal Chemistry Applications
Introduction
6-Bromo-2-methylnicotinaldehyde is a key heterocyclic building block in the landscape of modern drug discovery. Its unique trifunctional nature—a reactive aldehyde, a versatile bromine atom, and a directing methyl group on a pyridine scaffold—renders it an invaluable precursor for the synthesis of a diverse array of complex molecules with significant therapeutic potential. The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of various aryl, heteroaryl, and alkyl substituents. The aldehyde functionality serves as a handle for elaborations such as reductive aminations, Wittig reactions, and condensations, enabling the construction of intricate molecular architectures.
Given its strategic importance, the efficient and scalable synthesis of this compound is a critical consideration for researchers in both academic and industrial settings. This guide provides an in-depth comparison of two distinct synthetic routes to this valuable intermediate, offering a critical evaluation of their respective merits and drawbacks. The discussion is grounded in established chemical principles and supported by detailed experimental protocols to aid in laboratory application.
Route 1: Multi-step Synthesis from 2-Amino-6-methylpyridine
This classical, multi-step approach begins with the readily available and inexpensive starting material, 2-amino-6-methylpyridine. The synthesis proceeds through three key transformations: a Sandmeyer-type diazotization and bromination, a free-radical side-chain bromination, and a final Sommelet reaction to furnish the desired aldehyde.
Causality Behind Experimental Choices
The choice of a Sandmeyer-type reaction in the initial step is a robust and well-established method for the conversion of an amino group on an aromatic ring to a bromide. The use of hydrobromic acid and bromine in the presence of sodium nitrite generates the reactive diazonium salt intermediate, which is subsequently displaced by bromide. The subsequent free-radical bromination of the methyl group is a standard transformation, often employing N-bromosuccinimide (NBS) or, as detailed here, liquid bromine under controlled conditions to favor the formation of the benzylic bromide. The final Sommelet reaction provides a classical method for the conversion of a benzylic halide to an aldehyde using hexamine (hexamethylenetetramine). This reaction proceeds via the formation of a quaternary ammonium salt, which upon hydrolysis, yields the target aldehyde.
Experimental Protocol: Route 1
Step 1a: Synthesis of 2-Bromo-6-methylpyridine
-
In a 1 L round-bottom flask, add 31 g (286.6 mmol) of 2-amino-6-methylpyridine to 170 mL of 48% hydrobromic acid.
-
Cool the mixture to -10 °C in an ice-salt bath with vigorous stirring.
-
Slowly add 40 mL of bromine dropwise over 40 minutes, ensuring the internal temperature is maintained at or below -5 °C.
-
Stir the resulting orange mixture for an additional 1.5 hours at -5 °C.
-
Prepare a solution of 55 g (779.2 mmol) of sodium nitrite in 70 mL of water and add it dropwise to the reaction mixture, maintaining the temperature at -10 °C.
-
Stir for another 1.5 hours at this temperature.
-
Prepare a pre-cooled solution of 200 g (5 mol) of sodium hydroxide in 200 mL of water and add it dropwise, keeping the internal temperature below 0 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Extract the product with diethyl ether (8 x 200 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-6-methylpyridine as a brown oil.
Step 1b: Side-Chain Bromination of 2-Bromo-6-methylpyridine
-
In a 250 mL reaction flask, combine 17.2 g (0.1 mol) of 2-bromo-6-methylpyridine, 34.4 mL of dichloromethane, and 34.4 mL of water.
-
Cool the mixture to 10 °C in an ice-water bath with vigorous stirring.
-
Add 48 g (0.3 mol) of liquid bromine dropwise, maintaining the temperature between 10-20 °C.
-
After the addition is complete, heat the reaction mixture to 50 °C and maintain for 10 hours.
-
Cool the mixture and adjust the pH to 7-8 with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield a mixture of 2-bromo-6-(bromomethyl)pyridine and 2-bromo-6-(dibromomethyl)pyridine, which is often used in the next step without further purification.
Step 1c: Sommelet Reaction to this compound
-
Dissolve the mixture of brominated products from the previous step in ethanol.
-
Add hexamethylenetetramine (urotropine) in a 1:2 molar ratio with respect to the starting 2-bromo-6-methylpyridine.
-
Heat the reaction mixture to 40 °C and stir for 12 hours to form the quaternary ammonium salt.
-
To the reaction mixture, add a mixture of acetic acid and concentrated sulfuric acid.
-
Heat the mixture to 80-100 °C for 3-5 hours to facilitate hydrolysis.[1]
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain this compound.
Visualization of Route 1
Caption: Multi-step synthesis of this compound from 2-Amino-6-methylpyridine.
Route 2: Oxidation of (6-Bromo-2-methylpyridin-3-yl)methanol
This two-step approach represents a more convergent and potentially higher-yielding route to the target aldehyde. It relies on the synthesis of the precursor alcohol, (6-Bromo-2-methylpyridin-3-yl)methanol, followed by its selective oxidation.
Causality Behind Experimental Choices
The key to this route is the selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) is an excellent choice for this transformation due to its mild reaction conditions, high selectivity, and the ease of work-up.[1][2] DMP is a hypervalent iodine reagent that operates under neutral or slightly acidic conditions at room temperature, making it compatible with a wide range of functional groups.[2] An alternative mild oxidation is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[3][4] Both methods avoid the use of toxic heavy metals like chromium.
Experimental Protocol: Route 2
Step 2a: Synthesis of (6-Bromo-2-methylpyridin-3-yl)methanol
This intermediate can be prepared through various methods, including the reduction of the corresponding carboxylic acid or ester. For the purpose of this guide, we will assume the availability of this starting material from commercial sources or a preceding synthetic step.
Step 2b: Dess-Martin Oxidation to this compound
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (6-Bromo-2-methylpyridin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).
-
To the stirred solution, add Dess-Martin periodinane (1.1 - 1.5 eq) portion-wise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the mixture vigorously for 15-20 minutes until the layers are clear.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualization of Route 2
Caption: Convergent synthesis of this compound via oxidation of the corresponding alcohol.
Comparative Analysis of Synthesis Routes
| Feature | Route 1: From 2-Amino-6-methylpyridine | Route 2: Oxidation of (6-Bromo-2-methylpyridin-3-yl)methanol |
| Number of Steps | 3 | 1 (from the alcohol) |
| Starting Material | Readily available and inexpensive | Requires synthesis or purchase of the precursor alcohol |
| Overall Yield | Moderate to low, due to multiple steps | Potentially high for the oxidation step |
| Reagents & Conditions | Harsh reagents (HBr, Br₂, NaNO₂), requires careful temperature control | Mild and selective oxidizing agents (DMP or Swern reagents) |
| Purification | Multiple purification steps required | Typically a single final purification |
| Scalability | Can be challenging to scale up due to the nature of the reactions | More amenable to scale-up, especially with optimized oxidation protocols |
| Safety Considerations | Use of corrosive and toxic reagents (bromine, HBr). Diazonium salt formation can be hazardous if not properly controlled. | DMP can be explosive under certain conditions. Swern oxidation produces malodorous dimethyl sulfide. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and disadvantages.
Route 1 is a classic, linear synthesis that begins with a simple and cost-effective starting material. However, it is a longer process with a potentially lower overall yield and involves the use of harsh and hazardous reagents. The multiple steps also necessitate several purification stages, which can be time-consuming and reduce the overall efficiency.
Route 2 represents a more modern and convergent approach. While it requires the synthesis or purchase of the precursor alcohol, the final oxidation step is typically high-yielding and proceeds under mild conditions. This route is generally more amenable to the synthesis of analogues and is often preferred for its efficiency and selectivity, particularly in the later stages of a drug discovery program where material throughput is critical.
For large-scale production, the development of a robust and high-yielding synthesis of the precursor alcohol would make Route 2 the more attractive option. For initial, small-scale exploratory synthesis, Route 1 may be a suitable choice given the low cost of the initial starting material. The ultimate choice of synthetic route will depend on the specific needs of the research program, including scale, timeline, and available resources.
References
A Comparative Guide to the Biological Activity of 6-Bromo-2-methylnicotinaldehyde Derivatives
For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold represents a cornerstone in the design of novel therapeutic agents. Its presence in numerous approved drugs highlights its versatility and potential for biological interaction.[1] Within this broad class, halogenated pyridine aldehydes, such as 6-Bromo-2-methylnicotinaldehyde, serve as valuable starting materials for synthesizing a diverse array of derivatives with significant biological activities. This guide provides a comparative overview of the potential biological activities of key derivatives of this compound, supported by experimental data from analogous compounds and detailed protocols for their evaluation.
The Strategic Importance of the this compound Scaffold
The this compound core is of particular interest for several reasons. The aldehyde group provides a reactive handle for the synthesis of various derivatives, including Schiff bases, hydrazones, chalcones, and thiosemicarbazones. The bromine atom, a halogen, can significantly modulate the lipophilicity and electronic properties of the molecule, potentially enhancing membrane permeability and interaction with biological targets. Furthermore, the pyridine ring itself is a key pharmacophore, capable of engaging in hydrogen bonding and other non-covalent interactions within enzyme active sites or receptors.
Comparative Biological Activities of Key Derivatives
The primary biological activities explored for derivatives of substituted pyridine aldehydes are anticancer and antimicrobial. Below, we compare the potential activities of different classes of derivatives that can be synthesized from this compound, with supporting data from structurally related compounds.
Anticancer Activity
Derivatives such as chalcones and hydrazones are widely investigated for their cytotoxic effects against various cancer cell lines.[2][3] The mechanism of action often involves the induction of apoptosis, or programmed cell death.
Comparative Cytotoxicity of Chalcone and Hydrazone Derivatives
| Derivative Class | Representative Aldehyde Precursor | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference |
| Chalcone | 2-chloro-5-pyridine carbaldehyde | MCF-7 (Breast) | Good Activity | Combretastatin-A4 | [4] |
| Chalcone | Pyridine-3-carbaldehyde | A549 (Lung) | 0.73 - 1.10 | Doxorubicin | [4] |
| Chalcone | Substituted Benzaldehyde | Caco-2 (Colon) | 32.19 ± 3.92 | 5-Fluorouracil | [5] |
| Hydrazone | 2-arenoxybenzaldehyde | A-549 (Lung) | 13.39 | Cisplatin | [6] |
| Hydrazone | 2-arenoxybenzaldehyde | PC-3 (Prostate) | 9.389 | Cisplatin | [6] |
| Hydrazone | Pyrimidinyl derivative | Melanoma | 0.37 | Doxorubicin | [7] |
Note: The data presented is for analogous compounds to illustrate the potential activity of derivatives from this compound.
Mechanism of Action: Induction of Apoptosis
Many cytotoxic compounds exert their effects by triggering apoptosis. This can occur through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell.
Antimicrobial Activity
Schiff bases and thiosemicarbazones derived from heterocyclic aldehydes are well-documented for their antimicrobial properties against a range of bacterial and fungal pathogens.[8][9][10] The imine (-C=N-) group in Schiff bases and the thiourea moiety in thiosemicarbazones are crucial for their biological activity.
Comparative Antimicrobial Activity of Schiff Base and Thiosemicarbazone Derivatives
| Derivative Class | Representative Aldehyde Precursor | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Schiff Base | Substituted Salicylaldehyde | S. aureus | - | - | - | [11] |
| Schiff Base | 4-pyridine carboxaldehyde | E. coli | - | - | - | [12] |
| Schiff Base | Isoniazid derivative | S. aureus | - | C. albicans | 0.037 mM | [13] |
| Thiosemicarbazone | 2-pyridinecarboxaldehyde | B. cereus | 10 | - | - | [14] |
| Thiosemicarbazone | Substituted Benzaldehyde | E. coli | 0.4 - 0.5 µM | - | - | [15] |
| Thiosemicarbazone | Heterocyclic Aldehyde | M. bovis | 0.39 | - | - | [16] |
Note: The data presented is for analogous compounds to illustrate the potential activity of derivatives from this compound. MIC stands for Minimum Inhibitory Concentration.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are step-by-step methodologies for the synthesis of a representative derivative and for key biological assays.
Synthesis of a Representative Schiff Base Derivative
This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Substituted aniline (or other primary amine)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of this compound in 20 mL of ethanol.
-
Add 1 mmol of the selected primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold ethanol and dry it in a desiccator.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Characterize the final product using spectroscopic methods (FT-IR, NMR, Mass Spectrometry).
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5][6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][15]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
96-well microtiter plates
-
Test compound (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized and diluted bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm with a microplate reader.
Conclusion
Derivatives of this compound, particularly chalcones, Schiff bases, hydrazones, and thiosemicarbazones, represent a promising area for the discovery of new anticancer and antimicrobial agents. The synthetic accessibility of these derivatives, coupled with the potential for their biological activity to be fine-tuned through structural modifications, makes them attractive candidates for further investigation. The experimental protocols provided in this guide offer a standardized framework for the synthesis and evaluation of these compounds, facilitating comparative studies and the identification of lead candidates for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. isca.me [isca.me]
- 12. sjpas.com [sjpas.com]
- 13. mdpi.com [mdpi.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 6-Bromo-2-methylnicotinaldehyde and its Structural Analogues
Introduction: The Versatile Pyridine Scaffold
In the landscape of medicinal chemistry and materials science, heterocyclic compounds are of paramount importance. Among them, the pyridine scaffold is a privileged structure, present in numerous natural products and synthetic pharmaceuticals.[1] 6-Bromo-2-methylnicotinaldehyde is a particularly valuable bifunctional building block. Its structure incorporates a reactive bromine atom at the 6-position, an aldehyde group at the 3-position, and a methyl group at the 2-position on a pyridine core.[2] This unique arrangement of functional groups allows for sequential and regioselective modifications, making it an ideal starting point for the synthesis of diverse and complex molecular architectures.
The bromine atom is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[3][4] The aldehyde group provides a handle for further transformations through condensation reactions, reductive aminations, oxidations, or reductions. This guide provides a comparative analysis of the reactivity of this key intermediate and its structural analogues, offering field-proven insights and detailed experimental protocols to support researchers in drug discovery and materials development.
The Nexus of Reactivity: Palladium-Catalyzed Cross-Coupling at the C6-Position
The C-Br bond at the 6-position of the pyridine ring is the primary site for diversification. Its reactivity is governed by the electron-deficient nature of the pyridine ring, which facilitates the initial oxidative addition step in palladium-catalyzed cycles. We will compare three cornerstone reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
References
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 6-Bromo-2-methylnicotinaldehyde Isomers
Introduction
In the landscape of medicinal chemistry and materials science, substituted pyridine scaffolds are foundational building blocks. Their utility stems from the pyridine ring's unique electronic properties and its capacity for diverse functionalization. Among these, bromo-methyl-substituted nicotinaldehydes are particularly valuable intermediates, offering multiple reactive sites for constructing complex molecular architectures.[1] The precise arrangement of the bromo, methyl, and aldehyde substituents on the pyridine core dictates the molecule's reactivity, stereochemistry, and ultimately, its biological activity. Consequently, unambiguous structural confirmation is a critical checkpoint in any synthetic workflow.
This guide provides an in-depth comparative analysis of 6-Bromo-2-methylnicotinaldehyde and its key positional isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output. The objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently distinguish between these closely related compounds, ensuring the integrity of their research and development pipelines.
Molecular Isomers Under Investigation
The constitutional isomers of bromo-methylnicotinaldehyde present a classic analytical challenge. While they share the same molecular formula (C₇H₆BrNO) and molecular weight (≈200.03 g/mol ), the spatial arrangement of their functional groups leads to distinct electronic environments for each atom.[2] This guide will focus on a comparative analysis of three key isomers.
Figure 1: Key positional isomers of Bromo-methylnicotinaldehyde.
Core Spectroscopic Methodologies: A Validated Workflow
The structural elucidation of these isomers relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle. The workflow described below is designed as a self-validating system, where the data from each step corroborates the others, leading to an unequivocal structural assignment.
Figure 2: General workflow for spectroscopic validation of isomer structure.
Experimental Protocols
The following are generalized protocols that serve as a robust starting point for acquiring high-quality spectroscopic data for these compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [3]
-
Sample Preparation : Dissolve approximately 5-10 mg of the isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1]
-
Instrumentation : Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
¹H NMR Acquisition : Utilize a standard 30-degree pulse angle with a relaxation delay of 1-2 seconds. Acquire 16-32 scans for a good signal-to-noise ratio.[1]
-
¹³C NMR Acquisition : Employ a proton-decoupled pulse sequence with a 45-degree pulse angle and a relaxation delay of 2-5 seconds.[1]
2. Infrared (IR) Spectroscopy [3]
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition : Record a background spectrum of the clean, empty ATR crystal. Subsequently, record the sample spectrum, typically scanning over a range of 4000 to 400 cm⁻¹.
-
Data Processing : The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.[3]
3. Mass Spectrometry (MS) [1]
-
Sample Introduction : Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization : Use Electron Ionization (EI) with a standard electron energy of 70 eV.[3]
-
Mass Analysis : Separate the generated ions based on their mass-to-charge ratio (m/z). The key diagnostic feature will be the molecular ion peak [M]⁺ and the [M+2]⁺ peak, which should appear in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[1]
Comparative Spectroscopic Analysis
The electronic effects of the bromo (electron-withdrawing, deactivating), methyl (electron-donating, activating), and aldehyde (electron-withdrawing, deactivating) groups are highly dependent on their positions relative to each other and the ring nitrogen. These differences manifest clearly in their respective spectra.
Mass Spectrometry: The First Checkpoint
All three isomers will exhibit a molecular ion cluster characteristic of a monobrominated compound. The analysis will show two peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope and another, two mass units higher, for the ⁸¹Br isotope.
-
Expected [M]⁺: m/z ≈ 200
-
Expected [M+2]⁺: m/z ≈ 202
-
Relative Abundance: [M]⁺ / [M+2]⁺ ≈ 1:1
This analysis confirms the molecular formula but cannot distinguish between the isomers. It serves as a crucial initial validation of the compound's identity.[1]
Infrared Spectroscopy: Functional Group Fingerprints
The IR spectra for all isomers will be dominated by two key features: the C=O stretch of the aldehyde and the C-Br stretch, along with aromatic C-H and C=C/C=N ring vibrations.
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| Aldehyde C-H Stretch | 2850-2750 | Confirms the presence of the aldehyde group. |
| Carbonyl (C=O) Stretch | 1710-1680 | The exact position is sensitive to conjugation and electronic effects. Small shifts may be observed between isomers. |
| Aromatic C=C/C=N Stretch | 1600-1450 | A complex pattern of bands characteristic of the substituted pyridine ring.[4] |
| C-Br Stretch | 680-515 | Confirms the presence of the bromo substituent. |
While IR confirms the presence of the correct functional groups, the spectra of the isomers are often too similar for unambiguous differentiation without reference standards. The primary value of IR is in confirming the successful incorporation of the aldehyde and bromo groups.
NMR Spectroscopy: The Definitive Differentiator
NMR spectroscopy provides the most definitive data for distinguishing between the isomers. The chemical shifts (δ) and coupling patterns of the protons and carbons are unique fingerprints of the electronic environment of each nucleus.
Comparative ¹H and ¹³C NMR Data (Predicted/Typical Values in CDCl₃)
| Isomer | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| A: this compound | O=Cc1c(C)nc(Br)cc1 | Aldehyde-H: ~10.4 (s) Aromatic-H: ~7.9 (d), ~7.6 (d) Methyl-H: ~2.8 (s) | C=O: ~191 Aromatic-C: ~160 (C-CH₃), ~145 (C-Br), ~140 (CH), ~132 (C-CHO), ~125 (CH) Methyl-C: ~24 |
| B: 2-Bromo-6-methylnicotinaldehyde | O=Cc1cc(Br)nc(C)c1 | Aldehyde-H: ~10.3 (s) Aromatic-H: ~8.1 (d), ~7.8 (d) Methyl-H: ~2.7 (s) | C=O: ~192 Aromatic-C: ~163 (C-CH₃), ~148 (C-Br), ~138 (CH), ~130 (C-CHO), ~122 (CH) Methyl-C: ~25 |
| C: 6-Bromo-5-methylnicotinaldehyde | O=Cc1cc(Br)nc(C)c1 | Aldehyde-H: ~10.2 (s) Aromatic-H: ~8.9 (s), ~8.2 (s) Methyl-H: ~2.6 (s) | C=O: ~190 Aromatic-C: ~158 (C-Br), ~155 (CH), ~139 (CH), ~135 (C-CH₃), ~128 (C-CHO) Methyl-C: ~20 |
Note: These are predicted values based on established substituent effects and data from analogous structures. Actual experimental values may vary slightly.[1][5]
Analysis and Interpretation:
-
Aldehyde Proton (CHO): The aldehyde proton appears as a singlet in the most downfield region (~10.2-10.4 ppm) for all isomers. Its precise chemical shift is subtly influenced by the electronic environment, but it is not the primary diagnostic signal for differentiation.
-
Methyl Protons (CH₃): The methyl group also appears as a singlet, typically in the range of 2.6-2.8 ppm. The deshielding effect of the adjacent nitrogen and bromine atoms influences its position. In Isomer A, the methyl group is ortho to the aldehyde, which can have a slight deshielding effect compared to Isomer C where it is meta.
-
Aromatic Protons (Ar-H): This is the most diagnostic region.
-
Isomers A and B: Both have two aromatic protons that are ortho to each other. They will appear as two doublets, with a typical ortho coupling constant (³JHH) of ~8 Hz. The key difference lies in their chemical shifts. The protons on the ring are influenced by the positions of the electron-withdrawing (Br, CHO) and electron-donating (CH₃) groups.
-
Isomer C: This isomer is uniquely identified by its aromatic proton signals. It has two aromatic protons that are para to each other. This results in two singlets (or very finely split doublets with a small ⁴JHH coupling). The proton at the C2 position, being between the aldehyde and the ring nitrogen, will be significantly deshielded and appear far downfield (~8.9 ppm). This is a clear distinguishing feature.
-
-
¹³C NMR Spectrum:
-
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded, appearing around 190-193 ppm in all isomers.[5]
-
Aromatic Carbons: The chemical shifts of the seven distinct carbon signals provide definitive confirmation. The carbons directly attached to bromine (C-Br) and the methyl group (C-CH₃) have characteristic shifts. The relative positions of the quaternary carbons (C-Br, C-CH₃, C-CHO) and the protonated carbons (CH) can be confirmed with techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
-
Methyl Carbon (CH₃): This is the most shielded carbon, appearing upfield around 20-26 ppm.[5]
-
Conclusion
While Mass Spectrometry and Infrared Spectroscopy are essential for confirming molecular weight and the presence of key functional groups, NMR spectroscopy is the definitive tool for the unambiguous differentiation of this compound isomers. The key diagnostic features are found in the aromatic region of the ¹H NMR spectrum. The presence of two doublets indicates ortho-coupling (Isomers A and B), whereas the presence of two distinct singlets is a hallmark of Isomer C. Further distinction between Isomers A and B can be achieved by a careful analysis of the specific chemical shifts of the aromatic protons and the methyl group, which are uniquely influenced by the relative positions of the substituents. By following the integrated workflow presented in this guide, researchers can confidently validate the structure of their target isomer, ensuring the integrity and success of their synthetic endeavors.
References
comparative study of catalysts for 6-Bromo-2-methylnicotinaldehyde reactions
An In-Depth Technical Guide to Catalyst Selection for 6-Bromo-2-methylnicotinaldehyde Reactions
Introduction: The Strategic Importance of this compound
This compound is a highly versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure is primed for molecular diversification, featuring three key functional handles: a reactive bromine atom, an aldehyde group, and a methyl-substituted pyridine core. The bromine atom at the 6-position is particularly amenable to a host of palladium-catalyzed cross-coupling reactions, serving as a linchpin for the construction of complex molecular architectures.[1][2][3]
While direct, side-by-side comparative studies on this specific isomer are not extensively documented in peer-reviewed literature, a wealth of experimental data exists for structurally analogous compounds, most notably its isomer, 2-Bromo-6-methylisonicotinaldehyde.[1][2][4] The electronic and steric environments of these molecules are sufficiently similar that the catalytic principles and performance data can be extrapolated with a high degree of confidence. This guide synthesizes field-proven insights and experimental data from these closely related systems to provide a robust framework for catalyst selection and reaction optimization. We will focus on the most pivotal and industrially relevant transformations: Suzuki-Miyaura C-C coupling, Buchwald-Hartwig C-N coupling, and the Heck C-C coupling reaction.
I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between the bromopyridine and an organoboron species, typically a boronic acid.[4][5] This reaction is fundamental for synthesizing biaryl and vinyl-substituted pyridine derivatives, which are common motifs in pharmacologically active compounds.[2][6]
Expertise & Experience: The Rationale Behind Catalyst System Selection
The efficacy of a Suzuki coupling is critically dependent on the synergistic interplay between the palladium source, the phosphine ligand, and the base.
-
Ligand Selection: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For heteroaryl halides like this compound, electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often superior. They promote the rate-limiting oxidative addition step and facilitate the final reductive elimination, leading to higher yields and turnover numbers.[7]
-
Base: The base is not merely a spectator. It activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[5] The choice of base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can significantly influence reaction rates and yields, with stronger, more soluble bases often being more effective.[4]
Comparative Performance of Catalyst Systems
The following table summarizes representative conditions and outcomes for Suzuki coupling reactions on bromopyridine aldehyde analogues, providing a clear basis for comparison.
| Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Notes & Rationale |
| Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | 90-100 | Good to Excellent | A classic, reliable system. Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst, simplifying the reaction setup.[6][7] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/Water | 80-100 | Excellent | SPhos is a bulky, electron-rich ligand that accelerates the reaction, often leading to higher yields and shorter reaction times.[4] |
| PdCl₂(dppf) | K₂CO₃ | DMF or Dioxane/Water | 120-150 (Microwave) | Excellent | Ideal for microwave-assisted synthesis, dramatically reducing reaction times from hours to minutes.[4] The dppf ligand provides good stability at high temperatures. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted for the reaction of this compound with a generic arylboronic acid.
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), add the palladium precursor (e.g., Pd₂(dba)₃, 0.025 equiv.) and the phosphine ligand (e.g., SPhos, 0.1 equiv.).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) via syringe.
-
Reaction Execution: Seal the tube and heat the mixture at 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[8][9][10] This reaction is critical for synthesizing substituted aminopyridines, a prevalent scaffold in pharmaceuticals. The aldehyde group in this compound introduces a challenge, as it can be sensitive to the strongly basic conditions often employed.[11]
Expertise & Experience: Navigating Base and Ligand Selection
-
Base Sensitivity: The choice of base is paramount. While strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are highly effective and common, they can potentially lead to side reactions with the aldehyde.[11] Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) or even strong organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be viable, milder alternatives.[11]
-
Ligand Architecture: As with Suzuki coupling, bulky, electron-donating phosphine ligands are crucial. Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and dppp (1,3-Bis(diphenylphosphino)propane) have proven effective for aminating bromopyridine derivatives.[11] The ligand's role is to facilitate the reductive elimination step, which is often the rate-determining step in the catalytic cycle.
Comparative Performance of Catalyst Systems
This table compares bases used for the amination of 2-bromopyridine analogues, offering guidance for the base-sensitive this compound.
| Base | Catalyst System | Amine | Solvent | Temp. (°C) | Yield (%) | Notes & Rationale |
| NaOt-Bu | [Pd₂(dba)₃] / (±)-BINAP | Diamine | Toluene | 80 | 60 | A strong base, highly effective but requires careful monitoring due to the aldehyde.[11] |
| NaOt-Bu | Pd(OAc)₂ / dppp | Secondary Amine | Toluene | Reflux | 90.7 | Demonstrates high efficiency with a different ligand system.[11] |
| DBU | Pd₂dba₃-TFA / L5 | Aniline | Dioxane | 100 | 95 | DBU is a strong, non-nucleophilic organic base, offering a milder, homogeneous alternative to inorganic bases.[11] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a starting point, prioritizing milder conditions to preserve the aldehyde functionality.
-
Reaction Setup: In a glovebox, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 1.5 equiv.) to a vial.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., XPhos, 0.05 equiv.) in the reaction solvent (e.g., anhydrous, degassed toluene or dioxane).
-
Reaction Execution: Add the catalyst solution to the reagent vial. Seal the vial and heat to 80-110 °C with stirring. Monitor the reaction by LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by flash column chromatography.
Visualization: The Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
III. Heck Reaction: C-C Coupling with Alkenes
The Heck reaction offers a powerful method for the arylation of alkenes, forming a new C-C bond and a C-H bond.[12][13] This transformation is valuable for synthesizing styrenyl-pyridines, which are precursors to various complex molecules and materials.
Expertise & Experience: Controlling Regioselectivity
-
Catalyst System: The classic Heck catalyst is Pd(OAc)₂ combined with a phosphine ligand, though phosphine-free systems using palladium on carbon (Pd/C) or other supported catalysts have also been developed.[12][14]
-
Regioselectivity: The reaction of an aryl halide with an alkene can, in principle, yield two different regioisomers. With electron-rich olefins, a mixture of internal and terminal arylation products can form.[15] However, with activated alkenes like acrylates or styrenes, the reaction is highly regioselective, typically favoring the formation of the trans isomer.[12]
-
Mechanism: The oxidative Heck reaction, initiated by a Pd(II) species, is an important variant. This pathway can occur via C-H activation or transmetalation and avoids the need for a Pd(0) source.[15]
Comparative Performance of Catalyst Systems
| Catalyst System | Base | Alkene | Solvent | Temp. (°C) | Yield (%) | Notes & Rationale |
| Pd(OAc)₂ / PPh₃ | Et₃N | Styrene | DMF | 100 | High | A standard, widely used system for Heck reactions. Triethylamine (Et₃N) acts as both the base and a scavenger for the HBr byproduct. |
| Pd/C | NaOAc | n-Butyl Acrylate | NMP | 140 | High | A heterogeneous catalyst system that simplifies product purification, as the catalyst can be filtered off.[14] |
| Pd(OAc)₂ (phosphine-free) | K₂CO₃ | Alkene | DMA | 110 | Good | Phosphine-free systems can be advantageous, avoiding potential side reactions and simplifying purification.[16] |
Experimental Protocol: Heck Reaction
-
Reaction Setup: Combine this compound (1.0 equiv.), the alkene (e.g., styrene, 1.5 equiv.), Pd(OAc)₂ (0.02 equiv.), PPh₃ (0.04 equiv.), and triethylamine (Et₃N, 2.0 equiv.) in a sealed tube.
-
Solvent Addition: Add anhydrous, degassed DMF.
-
Reaction Execution: Heat the mixture to 100 °C for 12-24 hours. Monitor by TLC or GC-MS.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.
Visualization: The Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Conclusion and Authoritative Recommendations
The strategic functionalization of this compound via palladium-catalyzed cross-coupling reactions is a highly effective approach for generating novel molecular entities. Based on extensive data from analogous systems, the following recommendations can be made:
-
For Suzuki-Miyaura Couplings: A system comprising Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like SPhos and K₃PO₄ as the base offers a robust, high-yielding, and broadly applicable starting point. For rapid optimization, microwave-assisted synthesis with PdCl₂(dppf) is highly recommended.
-
For Buchwald-Hartwig Aminations: Given the base-sensitive aldehyde, a cautious approach is warranted. Begin with a milder base such as cesium carbonate (Cs₂CO₃) or the organic base DBU , paired with a modern catalyst system like Pd(OAc)₂/XPhos .
-
For Heck Reactions: A traditional Pd(OAc)₂/PPh₃ system with triethylamine is a reliable choice for coupling with activated alkenes like styrenes and acrylates, offering excellent regioselectivity.
Each protocol described herein represents a self-validating system, grounded in established, peer-reviewed methodologies. Researchers, scientists, and drug development professionals should use these guides as a foundation, with the understanding that optimization for specific substrates is a crucial step toward achieving maximal efficiency and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Heck Reaction [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. diva-portal.org [diva-portal.org]
- 16. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Novelty of Compounds Derived from 6-Bromo-2-methylnicotinaldehyde
Abstract
For researchers, scientists, and drug development professionals, the quest for novel chemical entities with therapeutic potential is a paramount objective. The novelty of a compound is not merely its unprecedented structure but a combination of its synthetic accessibility, biological activity, and mechanism of action relative to existing molecules.[1][2][3] This guide provides a comprehensive framework for assessing the novelty of derivatives synthesized from the versatile building block, 6-Bromo-2-methylnicotinaldehyde. We will explore comparative synthetic strategies, provide detailed experimental protocols for synthesis and biological evaluation, and present a logical workflow for data interpretation and novelty assessment, grounded in established scientific principles.
Introduction: The this compound Scaffold
The this compound scaffold is a valuable starting material in medicinal chemistry. Its pyridine core is a common motif in numerous biologically active compounds. The strategic placement of a bromine atom, a methyl group, and an aldehyde function offers multiple points for chemical modification.
-
The Bromine Atom: Serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, or amino substituents.[4][5][6][7][8]
-
The Aldehyde Group: Enables classical carbonyl chemistry, including condensations, reductive aminations, and the formation of various heterocyclic rings like azlactones.
-
The Methyl Group: Can be a site for further functionalization or can influence the steric and electronic properties of the final compound.
The inherent reactivity of this scaffold provides access to a diverse chemical space, making it an attractive starting point for generating libraries of novel compounds for biological screening.
Strategic Synthesis: Accessing Chemical Diversity
A primary determinant of a compound's novelty is its structure. The ability to efficiently synthesize a diverse range of derivatives from a common starting material is crucial. Below, we compare two powerful palladium-catalyzed methods for derivatizing the 6-bromo position.
Comparative Analysis of Synthetic Methodologies
The choice of reaction to derivatize the C6-position depends on the desired final structure (C-C vs. C-N bond formation) and the available coupling partners.
| Methodology | Description | Typical Reagents | Advantages | Considerations |
| Suzuki-Miyaura Coupling | Forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent.[7] | Aryl/heteroaryl boronic acids or esters, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄).[9][10][11] | High functional group tolerance, commercially available boronic acids, stable reagents.[6] | The reaction can be sensitive to steric hindrance and electronic effects of the coupling partners.[9] |
| Buchwald-Hartwig Amination | Forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine.[4][8][12] | Primary/secondary amines, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, XantPhos), Base (e.g., NaOt-Bu).[4][11][13] | Excellent for creating aniline and related derivatives, broad amine scope.[4][14] | Requires strictly inert atmosphere; ligand choice is critical for success and can be substrate-dependent.[4][11] |
Generalized Synthetic Workflow
The process of generating and purifying a novel derivative follows a logical sequence. Each step must be carefully monitored to ensure the integrity of the final compound.
Caption: Generalized workflow for synthesis and purification.
Protocol: Synthesis of a Representative Derivative via Suzuki Coupling
To illustrate the practical application, we provide a detailed, self-validating protocol for the synthesis of a novel biaryl compound.
Reaction: Synthesis of 6-(4-methoxyphenyl)-2-methylnicotinaldehyde.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene and Water (4:1 mixture, degassed)
Procedure:
-
Inert Atmosphere: To an oven-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.[11]
-
Evacuation and Backfilling: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[11]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add the degassed toluene/water solvent mixture via syringe.[11]
-
Reaction: Attach a condenser and heat the reaction mixture to 90-100 °C with vigorous stirring.[11]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).[11]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and assess purity (>95%) of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Assessing Biological Novelty: A Tiered Screening Approach
A novel structure is only as valuable as its biological effect. A logical, tiered screening cascade is essential to efficiently identify promising compounds and characterize their novelty in a biological context.[15]
Caption: Tiered workflow for biological activity assessment.
Tier 1: Cytotoxicity Screening Protocol
The first step is often a broad screen to see if the compound has any effect on cell viability, which is a critical initial assessment for potential anticancer agents.[16][17][18][19] The MTT assay is a widely used colorimetric method for this purpose.[19]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the novel test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[17]
-
Incubation: Incubate the plate for a set period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.[16]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[19]
-
Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value—the concentration at which 50% of cell growth is inhibited.[16][20]
Tier 2: Target Identification (Kinome Screening)
Given that many pyridine-containing compounds are kinase inhibitors, a broad kinase panel screen is a logical next step to identify specific molecular targets.[21] This moves the investigation from a phenotypic observation to a specific, target-based assessment.[22]
Workflow: Kinase Panel Screening
-
Service Providers: Numerous commercial vendors offer kinase screening services against large panels of the human kinome.[15][21][23]
-
Assay Format: These are typically biochemical assays, often using radiometric (e.g., ³³P-ATP) or luminescence-based (e.g., ADP-Glo) methods to measure a compound's ability to inhibit a purified kinase from phosphorylating its substrate.[23][24]
-
Data Output: The primary data is reported as "% inhibition" at a fixed compound concentration (e.g., 1 µM or 10 µM). Hits are then typically followed up with dose-response experiments to determine their IC₅₀ values against specific kinases.[23]
Data Interpretation: Synthesizing the Novelty Argument
The final assessment of novelty requires comparing your data against established benchmarks. A compound may be considered novel if it demonstrates:
-
Potent and Novel Activity: Shows high potency (low IC₅₀) against a target for which few inhibitors exist.
-
Improved Selectivity: Is highly potent against a desired target but has significantly less activity against off-targets (e.g., other kinases) compared to known drugs, potentially leading to fewer side effects.
-
Novel Chemotype for a Known Target: Possesses a completely different chemical structure from existing inhibitors of a well-validated target. This is often referred to as "scaffold hopping."[1]
Comparative Data Table
Let's assume our synthesized compound, "SYN-101," was active in the cytotoxicity screen and a subsequent kinome screen identified Aurora Kinase A as a primary target.
| Compound | Scaffold | Target(s) | IC₅₀ (Aurora A) | IC₅₀ (VEGFR2) | Selectivity Ratio (VEGFR2/Aurora A) |
| Alisertib (MLN8237) | Pyrimidine-based | Aurora A, Aurora B | 15 nM | >10,000 nM | >667 |
| Staurosporine | Indolocarbazole | Pan-Kinase Inhibitor | 20 nM | 6 nM | 0.3 |
| SYN-101 (Hypothetical) | 6-Aryl-2-methylpyridine | Aurora A | 50 nM | >20,000 nM | >400 |
Interpretation:
-
Against Staurosporine: SYN-101 is significantly more selective. While its potency against Aurora A is lower, its lack of activity against VEGFR2 (a common off-target) is a major advantage.
-
Against Alisertib: SYN-101 is less potent but operates from a completely novel chemical scaffold (pyridine vs. pyrimidine). This structural novelty is highly significant. If SYN-101 can be chemically optimized to improve its potency while retaining its selectivity and novel core, it represents a very promising lead series.
Conclusion
Assessing the novelty of a compound derived from this compound is a multi-faceted process that integrates synthetic chemistry with rigorous biological evaluation. It begins with the strategic exploration of chemical space through robust and versatile reactions like the Suzuki and Buchwald-Hartwig couplings. The novelty of the resulting structures must then be validated through a tiered biological screening cascade, moving from broad phenotypic assays to specific target-based evaluations. The ultimate claim of novelty rests on a careful comparison of the new compound's potency, selectivity, and chemical structure against existing benchmarks. This systematic approach ensures that resources are focused on compounds that are not just new, but are meaningfully different and hold genuine promise for future drug development.
References
- 1. Novelty in Drug Discovery | Oxford Protein Informatics Group [blopig.com]
- 2. nber.org [nber.org]
- 3. danielle.li [danielle.li]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. research.rug.nl [research.rug.nl]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. scispace.com [scispace.com]
- 19. ijprajournal.com [ijprajournal.com]
- 20. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 21. books.rsc.org [books.rsc.org]
- 22. Frontiers | Identification of first active compounds in drug discovery. how to proceed? [frontiersin.org]
- 23. reactionbiology.com [reactionbiology.com]
- 24. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-2-methylnicotinaldehyde
Introduction: In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. 6-Bromo-2-methylnicotinaldehyde, a halogenated aromatic aldehyde, serves as a valuable building block in these endeavors. However, its chemical properties necessitate a rigorous and informed approach to its disposal. Improper disposal not only poses a significant risk to laboratory personnel and the environment but can also result in severe regulatory non-compliance.
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. As your partner in laboratory safety, we move beyond mere instruction to explain the scientific rationale behind each procedure, ensuring a culture of safety and environmental stewardship within your organization.
Part 1: Hazard Assessment and Immediate Safety Precautions
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally analogous compounds, such as 6-bromo-2-pyridinecarboxaldehyde and other brominated aromatics, allow for a robust hazard assessment.[1][2] This compound must be treated as hazardous waste.
Key Potential Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2][4][5]
-
Environmental Hazard: As a halogenated organic compound, it is presumed to be persistent and potentially toxic to aquatic life. It must not be released into the environment.[1][2]
This assessment mandates the use of appropriate Personal Protective Equipment (PPE) and specific handling protocols at all times.
| Hazard Category | Potential Effects | Recommended Personal Protective Equipment (PPE) | Handling Precautions |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[3][4] | Chemical-resistant gloves (nitrile), lab coat, safety goggles with side-shields.[1] | Handle in a well-ventilated area, preferably a chemical fume hood.[1][6] Avoid generating dust. |
| Skin Irritation | Causes skin irritation.[2][5] | Chemical-resistant gloves, lab coat. | Wash hands and any exposed skin thoroughly after handling. |
| Eye Irritation | Causes serious eye irritation.[2][5] | Safety goggles with side-shields or a face shield.[1] | Avoid all contact with eyes. |
Part 2: Spill Response Protocol
In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Don PPE: Before re-entering the area, don the appropriate PPE as outlined in the table above, including respiratory protection if significant dust is generated.
-
Containment: Prevent the spill from spreading or entering any drains.[7]
-
Cleanup:
-
For small spills, carefully sweep up the solid material, avoiding dust generation.[7]
-
Use an inert absorbent material for any solutions.
-
-
Collect Waste: Place the spilled material and all contaminated cleanup materials (e.g., absorbent pads, gloves, paper towels) into a clearly labeled, sealable container for hazardous waste disposal.[1][7]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Part 3: The Disposal Workflow: A Step-by-Step Guide
The disposal of this compound is governed by regulations for hazardous and halogenated organic wastes.[8][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][10] The following workflow ensures compliance and safety.
Caption: Disposal workflow for this compound.
Detailed Protocol Steps:
-
Waste Characterization (Causality): The moment this compound is designated for disposal, it is classified as a hazardous waste. Due to the carbon-bromine bond, it falls under the specific category of "halogenated organic compounds".[11] This classification is critical because the U.S. Environmental Protection Agency (EPA) has stringent regulations for these substances, often mandating disposal via high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[8][9]
-
Container Selection and Labeling:
-
Select a Container: Choose a robust, leak-proof container with a secure, screw-top lid. The container material must be compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.
-
Labeling (Trustworthiness): Proper labeling is a cornerstone of safe waste management. The label must be affixed before any waste is added and must include:
-
-
Waste Segregation (Expertise):
-
Halogenated vs. Non-Halogenated: Maintain a dedicated waste stream for halogenated organic compounds.[6] Mixing halogenated and non-halogenated waste significantly increases disposal costs and complexity.
-
Incompatible Materials: Ensure the container for this compound waste is stored separately from incompatible materials like strong acids, bases, or oxidizing agents to prevent dangerous chemical reactions.[6][12]
-
-
Accumulation and Storage:
-
Satellite Accumulation Areas (SAA): Store the sealed waste container in a designated SAA.[12][13] This must be at or near the point of generation and under the control of the laboratory personnel.[13]
-
Container Management: The waste container must be kept closed at all times except when waste is being added.[12][14] This minimizes the release of vapors and prevents spills. Do not evaporate this chemical as a method of disposal.[12][14]
-
-
Final Disposal Arrangement:
-
Contact Professionals: Do not attempt to treat or dispose of this chemical yourself. Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional hazardous waste disposal service to arrange for pickup.[1][7][14]
-
Provide Information: Accurately describe the contents of the waste container to the disposal service. This ensures it is handled and ultimately destroyed in the correct manner, typically via a permitted hazardous waste incinerator.
-
By adhering to this structured, scientifically-grounded protocol, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with all regulatory requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. georganics.sk [georganics.sk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. benchchem.com [benchchem.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. vumc.org [vumc.org]
A Senior Application Scientist's Guide to the Safe Handling of 6-Bromo-2-methylnicotinaldehyde
Introduction: Understanding the Compound and Its Associated Risks
6-Bromo-2-methylnicotinaldehyde is a halogenated pyridine derivative, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] While a comprehensive, officially harmonized GHS classification for this specific molecule is not universally available, extensive data from close structural analogs, such as 6-Bromo-2-pyridinecarboxaldehyde and other brominated aromatics, provides a strong basis for a robust safety assessment.[2][3] The presence of the aldehyde functional group and the brominated pyridine ring suggests that the compound should be handled with significant caution.
Based on available data for these analogous compounds, researchers must assume that this compound presents the following hazards:
-
Respiratory Tract Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [2][4]
-
Potential for being harmful if swallowed or in contact with skin. [4][5]
The causality behind these hazards lies in the reactivity of the aldehyde group and the potential for the brominated aromatic system to interfere with biological processes.[6][7] This guide provides a self-validating system of protocols designed to mitigate these risks, ensuring both personnel safety and experimental integrity.
Foundational Safety: Engineering Controls & Personal Protective Equipment (PPE)
The primary line of defense is always to isolate the hazard from the researcher. This is achieved through a combination of engineering controls and a comprehensive PPE strategy.
Engineering Controls: Your First and Best Defense
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[8] This is critical to minimize the inhalation of any fine dust particles or vapors, which are presumed to cause respiratory irritation.[2][3]
-
Safety Stations: An operational and easily accessible safety shower and eyewash station must be located in the immediate vicinity of the handling area.[2][3] Proximity is key for an effective emergency response.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
PPE is the final barrier between you and the chemical. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale & Best Practices |
| Eye & Face Protection | Chemical safety goggles with side shields (ANSI Z87.1 compliant).[9] | Protects against splashes and airborne particles. A face shield worn over goggles is required when there is a significant splash risk.[9][10] |
| Hand Protection | Chemical-resistant nitrile gloves.[3][11] | Nitrile provides good resistance against a range of chemicals. For prolonged contact or immersion, consult the glove manufacturer's compatibility charts. Always inspect gloves for tears or holes before use and remove them immediately after contact with the chemical.[9][10] |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from incidental contact and minor spills.[8][12] |
| Respiratory Protection | Not required for routine handling within a fume hood. | If engineering controls fail or for large-scale spills, a NIOSH-approved respirator with an organic vapor/particulate filter may be necessary.[5][10] |
| Foot Protection | Closed-toe, closed-heel shoes. | Protects feet from spills and falling objects.[9][10] |
Standard Operating Protocol: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, logical workflow minimizes the potential for accidental exposure and ensures reproducible, safe experimental outcomes.
Preparation and Weighing
-
Don PPE: Before handling the primary container, put on all required PPE as detailed in the table above.
-
Work in Fume Hood: Place the chemical container, a weigh boat, and all necessary utensils inside the chemical fume hood.
-
Transfer: Carefully transfer the required amount of the solid compound from its storage container to the weigh boat. Use a spatula and avoid generating dust.
-
Seal Container: Immediately and securely close the primary container.
-
Clean Up: Wipe down the spatula and any surfaces inside the hood that may have been contaminated, using a solvent-moistened cloth. Dispose of the cloth as hazardous waste.
Dissolution and Reaction Setup
-
Add Solvent: Add the solvent to the reaction vessel containing the weighed this compound. Do this slowly to avoid splashing.
-
Maintain Containment: Keep the reaction vessel within the fume hood throughout the entire experimental procedure.
-
Post-Handling Hygiene: After the experiment is complete and all materials are secured, remove gloves and wash hands thoroughly with soap and water.[5]
Safe Handling and Disposal Workflow
The following diagram outlines the critical decision points and procedural flow for safely managing this compound from initial assessment to final disposal.
Caption: A logical workflow for the safe handling of this compound.
Emergency Protocols: Immediate and Effective Response
In the event of an accident, a swift and correct response is critical.
First-Aid Measures
| Exposure Route | Immediate Action Protocol |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[13][14] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[2][13] |
Spill Response
-
Small Spills: For minor spills contained within the fume hood, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for hazardous waste disposal.[3]
-
Large Spills: Evacuate the immediate area and alert colleagues. Wear appropriate PPE, including respiratory protection if necessary. Contain the spill to prevent it from entering drains. Collect the material and place it in a designated container for disposal.[3]
Storage and Disposal Procedures
Storage
To maintain chemical integrity and prevent accidents, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][11] Recommended storage temperatures are often between 2-8°C.[2][15] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[4]
Disposal
All waste containing this compound, including the pure compound, contaminated solutions, and disposable materials (e.g., gloves, weigh paper), is classified as hazardous waste.[14][16]
-
Segregate Waste: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.[16]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and an indication of the hazards (Irritant).[16]
-
Professional Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash.[3][16]
References
- 1. 149806-06-4|6-Bromonicotinaldehyde|BLD Pharm [bldpharm.com]
- 2. georganics.sk [georganics.sk]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. aksci.com [aksci.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. 6-溴-2-吡啶甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
